4-Chloro-3-formylpyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXMSYLXHJLALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375487 | |
| Record name | 4-chloro-1h-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623570-54-7 | |
| Record name | 4-chloro-1h-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-formylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-formylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-formylpyrazole, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug development due to its versatile reactivity and presence in various biologically active molecules. This technical guide provides a comprehensive overview of the synthetic routes for obtaining this target molecule. The primary focus is on a multi-step synthesis involving the protection of the pyrazole nitrogen, followed by regioselective lithiation and subsequent formylation. An alternative pathway commencing from 1H-pyrazole-3-carboxylic acid is also discussed. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of these synthetic strategies.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of both a chloro and a formyl group onto the pyrazole ring at specific positions, as in this compound, provides a versatile platform for further chemical modifications. The formyl group can readily participate in various reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries. The chlorine atom offers a site for nucleophilic substitution or cross-coupling reactions, further expanding the synthetic utility of this intermediate.
Direct, one-step synthesis of this compound is challenging due to the regioselectivity of electrophilic substitution on the pyrazole ring. The Vilsmeier-Haack reaction, a common method for formylating pyrazoles, typically directs the formyl group to the C4 position.[1][2] Simultaneous chlorination and formylation with precise regiochemical control is not well-documented for simple pyrazole precursors. Therefore, multi-step synthetic strategies are generally required.
This guide outlines two primary synthetic pathways to this compound, providing detailed experimental procedures and the underlying chemical principles.
Recommended Synthetic Pathway: Directed Ortho-Metalation Strategy
The most promising and controllable route to this compound involves a directed ortho-metalation (DoM) strategy. This pathway consists of three main steps:
-
Chlorination of 1H-pyrazole: The synthesis begins with the regioselective chlorination of the starting material, 1H-pyrazole, at the C4 position.
-
N-Protection: The resulting 4-chloro-1H-pyrazole is then protected at the N1 position. This protecting group is crucial for directing the subsequent lithiation step to the desired C5 position (which becomes the C3 position after deprotection).
-
Directed Lithiation and Formylation: The N-protected 4-chloropyrazole undergoes regioselective lithiation at the C5 position, followed by quenching with a suitable formylating agent, such as N,N-dimethylformamide (DMF).
-
Deprotection: Finally, the protecting group is removed to yield the target compound, this compound.
A logical workflow for this synthetic approach is illustrated below.
References
An In-depth Technical Guide to 4-Chloro-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and agrochemical research. Its pyrazole core, substituted with both a chloro and a formyl group, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications.
Chemical Identity:
| Identifier | Value |
| Common Name | 4-Chloro-3-formylpyrazole |
| IUPAC Name | 4-chloro-1H-pyrazole-3-carbaldehyde |
| CAS Number | 623570-54-7 |
| Molecular Formula | C₄H₃ClN₂O |
| Molecular Weight | 130.53 g/mol |
Due to tautomerism in the pyrazole ring, this compound can also be named 4-chloro-1H-pyrazole-5-carbaldehyde.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties of Related Pyrazole Carbaldehydes
| Property | 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
| CAS Number | 175204-81-6 | Not available |
| Molecular Formula | C₅H₅ClN₂O | C₁₃H₁₃ClN₂O₃ |
| Appearance | Solid | Colorless needles |
| Melting Point | 83-86 °C[1] | 106–107 °C[2] |
| Boiling Point | 251.6 °C at 760 mmHg[1] | Not available |
Table 2: Spectral Data of a Related Pyrazole Carbaldehyde Derivative
The following data is for 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and can be used as a reference for the expected spectral characteristics of pyrazole carbaldehydes.[2]
| Spectrum | Key Peaks and Signals |
| ¹H NMR (700 MHz, CDCl₃) | δ 9.86 (s, 1H, -CHO), 8.15 (s, 1H, Pyr 5-H) |
| ¹³C NMR (176 MHz, CDCl₃) | δ 183.1 (-CHO), 163.0 (Pyr C-3), 129.3 (Pyr C-5), 110.9 (Pyr C-4) |
| IR (neat) | νₘₐₓ 1667 cm⁻¹ (C=O) |
| HRMS (ESI-TOF) | [M+Na]⁺ calcd. 303.0507; found 303.0508 |
Synthesis and Experimental Protocols
The primary method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of an electron-rich heterocyclic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5]
General Workflow for Synthesis and Application
Caption: General workflow from synthesis to drug discovery.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
The following is a representative protocol adapted from the synthesis of similar 5-chloro-1H-pyrazole-4-carbaldehydes.[3]
Objective: To synthesize 4-chloro-1H-pyrazole-3-carbaldehyde from 4-chloropyrazole.
Reagents and Materials:
-
4-Chloropyrazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
-
Crushed ice
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for neutralization
-
Ethyl acetate or other suitable extraction solvent
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent (a chloroiminium salt) will form as a viscous, often white, mixture.[2]
-
Formylation Reaction: Dissolve the starting material, 4-chloropyrazole, in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, remove the ice bath and heat the reaction mixture, typically to around 70-80 °C, for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).[2][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.[6]
-
Neutralization: Carefully neutralize the acidic aqueous mixture by the slow addition of a base such as sodium carbonate or sodium hydroxide solution until the pH is basic (pH > 10).[2] A precipitate of the crude product should form.
-
Extraction and Purification: Filter the solid precipitate and wash it with cold water. Alternatively, if a precipitate does not form, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-chloro-1H-pyrazole-3-carbaldehyde.[2]
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction mechanism.
Applications in Research and Drug Discovery
Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[7][8] 4-Chloro-1H-pyrazole-3-carbaldehyde is a key intermediate used in the synthesis of these more complex, biologically active molecules.[7]
-
Anti-inflammatory and Anticancer Agents: The formyl group is a versatile handle for further chemical transformations. For example, it can undergo condensation reactions with active methylene compounds to form chalcone-like structures, which are precursors to various heterocyclic systems with potential anti-inflammatory and anticancer activities.[8]
-
Agrochemicals: This compound is also used in the formulation of agrochemicals, such as herbicides and fungicides.[7]
-
Enzyme Inhibitors: The pyrazole scaffold is present in numerous drugs that act as enzyme inhibitors. 4-Chloro-1H-pyrazole-3-carbaldehyde can be used to synthesize libraries of compounds for screening against various enzymatic targets.[7]
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-chloro-1H-pyrazole-3-carbaldehyde is not widely available. However, based on related pyrazole derivatives, the following precautions should be taken:
-
Hazard Classification: Likely to be classified as an irritant to the skin and eyes, and may cause respiratory irritation. It may also be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
4-Chloro-1H-pyrazole-3-carbaldehyde is a synthetically important intermediate. Its preparation via the Vilsmeier-Haack reaction is a standard and adaptable procedure. The presence of three distinct functional handles—the pyrazole ring nitrogens, the chloro substituent, and the formyl group—provides medicinal chemists with numerous opportunities to generate diverse molecular architectures for the development of new therapeutics and other valuable chemical products.
References
Spectroscopic Characterization of 4-Chloro-3-formylpyrazole: A Technical Guide
Molecular Structure and Properties
4-Chloro-3-formylpyrazole is a pyrazole ring substituted with a chlorine atom at the 4-position and a formyl (aldehyde) group at the 3-position.
Molecular Formula: C₄H₃ClN₂O
Monoisotopic Mass: 129.9934 Da[1]
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its closely related derivatives. This data is crucial for confirming the identity and purity of the compound after synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.5 - 8.0 | Singlet | 1H | Pyrazole C5-H |
| Broad | Singlet | 1H | Pyrazole N-H |
Note: The chemical shifts are predictions based on data from similar structures. For a related compound, 1-(3-aryl/alkyl-4-formyl pyrazole-1 carbonyl)-4-chlorobenzenes, the aldehyde proton appears at 9.9 ppm (singlet) and the pyrazole C-H proton at 7.2 ppm.[2] For the parent 4-chloropyrazole, the pyrazole protons appear at 7.5 ppm (singlet).[3]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~185 - 195 | Aldehyde Carbonyl (C=O) |
| ~140 - 150 | Pyrazole C3 |
| ~125 - 135 | Pyrazole C5 |
| ~110 - 120 | Pyrazole C4 |
Note: These are estimated chemical shifts based on typical values for substituted pyrazoles and aldehydes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3400 - 3200 | Broad | N-H | Stretching |
| ~2850, ~2750 | Medium | C-H (aldehyde) | Stretching |
| ~1700 - 1680 | Strong | C=O (aldehyde) | Stretching |
| ~1600 - 1550 | Medium | C=N, C=C | Stretching |
| ~1100 - 1000 | Medium | C-Cl | Stretching |
Note: Data from a related structure shows a strong aldehyde C=O stretch at 1691 cm⁻¹ and an aldehyde C-H stretch at 2836 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄H₃ClN₂O |
| Molecular Weight | 130.53 g/mol |
| Monoisotopic Mass | 129.9934 Da[1] |
| Expected [M]+ Peak | m/z ≈ 130 |
| Expected [M+2]+ Peak | m/z ≈ 132 (due to ³⁷Cl isotope) |
Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to approximately 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a chlorine-containing compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
References
- 1. PubChemLite - this compound (C4H3ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Substituted Formylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of substituted formylpyrazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[1][2] The structural elucidation of these molecules is crucial for understanding their bioactivity, and NMR spectroscopy is the most powerful tool for this purpose. This document details the characteristic ¹H and ¹³C NMR chemical shifts and coupling constants, provides a standardized experimental protocol for their analysis, and illustrates a common synthetic pathway.
¹H and ¹³C NMR Data of Substituted Formylpyrazoles
The electronic environment of the pyrazole ring is significantly influenced by the nature and position of its substituents, which is reflected in the ¹H and ¹³C NMR spectra. The formyl group, being an electron-withdrawing group, imparts distinct chemical shifts to the adjacent protons and carbons.
General Structural Features and Numbering
The standard numbering of the pyrazole ring is essential for the correct assignment of NMR signals. The nitrogen atom bearing a substituent is numbered 1, and the numbering proceeds around the ring to give the lowest possible numbers to the substituents.
Caption: General structure and numbering of the pyrazole ring.
Tabulated ¹H NMR Data
The chemical shifts (δ) for the protons of substituted formylpyrazoles are influenced by the electronic effects of the substituents. The formyl proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The pyrazole ring protons also show characteristic shifts.
| Compound/Substituents | H-5 (δ, ppm) | H-formyl (δ, ppm) | Other Protons (δ, ppm) | Solvent |
| 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 8.32 (s) | 9.91 (s) | 7.21-7.85 (m, thiophene-H) | DMSO-d₆ |
| 3-phenyl-1H-pyrazole-4-carbaldehyde | 8.45 (s) | 9.95 (s) | 7.40-7.80 (m, phenyl-H) | DMSO-d₆ |
| 1-(4-vinylbenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 8.60 (s) | 9.98 (s) | 5.30 (d), 5.85 (d), 6.75 (dd, vinyl-H); 7.20-7.60 (m, aromatic-H) | CDCl₃ |
| 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 8.42 (s) | 9.94 (s) | 2.35 (s, CH₃); 7.25 (d), 7.68 (d, tolyl-H) | DMSO-d₆ |
Data synthesized from multiple sources detailing the characterization of novel formyl pyrazole derivatives.[1]
Tabulated ¹³C NMR Data
The carbon chemical shifts in ¹³C NMR provide further structural confirmation. The formyl carbon (C=O) is highly deshielded and appears significantly downfield (δ 185-195 ppm). The pyrazole ring carbons have distinct chemical shifts that are sensitive to substitution patterns.
| Compound/Substituents | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-formyl (δ, ppm) | Other Carbons (δ, ppm) | Solvent |
| 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 150.2 | 118.5 | 135.8 | 186.1 | 127.9, 128.5, 129.6, 134.2 (thiophene-C) | DMSO-d₆ |
| 3-phenyl-1H-pyrazole-4-carbaldehyde | 154.5 | 118.0 | 136.2 | 186.3 | 126.0, 128.9, 129.8, 131.5 (phenyl-C) | DMSO-d₆ |
| 1-(4-vinylbenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 153.1 | 120.3 | 139.8 | 185.7 | 52.8 (CH₂); 115.2, 127.0, 128.8, 129.1, 130.2, 135.9, 136.8, 137.5 (aromatic & vinyl-C) | CDCl₃ |
| 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 154.4 | 117.9 | 136.1 | 186.3 | 21.2 (CH₃); 125.9, 128.7, 129.5, 139.2 (tolyl-C) | DMSO-d₆ |
Data synthesized from multiple sources detailing the characterization of novel formyl pyrazole derivatives.[1][3]
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is a synthesis of common practices reported in the literature for the analysis of substituted formylpyrazoles.[2][3]
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Commonly used solvents include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons (e.g., N-H).
-
Concentration: Dissolve 5-10 mg of the purified substituted formylpyrazole in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: Set a spectral width of approximately 200-240 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is typically required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Synthesis of Formylpyrazoles via Vilsmeier-Haack Reaction
A common and efficient method for the synthesis of 4-formylpyrazoles is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active methylene group adjacent to a pyrazole ring using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][3]
Caption: Vilsmeier-Haack reaction workflow for formylpyrazole synthesis.
References
- 1. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemmethod.com [chemmethod.com]
- 3. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Crystal Structure of 4-Chloro-Pyrazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4-chloro-pyrazole derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise three-dimensional arrangement of atoms in these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document summarizes key crystallographic data, details experimental methodologies, and visualizes a relevant biological signaling pathway targeted by these derivatives.
Core Crystallographic Data of 4-Chloro-Pyrazole Derivatives
The following tables present a summary of the unit cell parameters and other relevant crystallographic data for a selection of 4-chloro-pyrazole derivatives. This information allows for a direct comparison of the solid-state structures of these compounds.
Table 1: Crystallographic Data for 4-Chloro-1H-pyrazole and its Carboxylic Acid Derivative
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 4-Chloro-1H-pyrazole[1][2][3][4][5][6] | C₃H₃ClN₂ | Orthorhombic | Pnma | 14.9122(10) | 17.6410(9) | - | - | - | - |
| 4-Chloro-1H-pyrazole-3-carboxylic acid[7] | C₄H₃ClN₂O₂ | Monoclinic | C2/c | 25.4370(17) | 6.9155(5) | 13.0629(7) | 110.558(6) | 2151.6(3) | 16 |
Table 2: Crystallographic Data for N-Substituted and Fused-Ring 4-Chloro-Pyrazole Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate[8] | C₁₉H₁₇ClN₂O₂ | Triclinic | P-1 | 8.1815(10) | 10.4039(12) | 11.0969(13) | 109.981(2) | 90.107(2) | 104.046(2) | 857.43(18) | 2 |
| Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[9] | C₁₈H₁₉ClN₄O₃ | Triclinic | P-1 | 7.9083(2) | 10.2600(2) | 10.9075(3) | 93.394(1) | 99.379(1) | 90.203(1) | 871.58(4) | 2 |
| Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate[10] | C₁₂H₁₁ClN₄O₄ | Monoclinic | P2₁/n | 8.5899(8) | 10.2413(9) | 15.6633(14) | - | 96.5415(13) | - | 1369.0(2) | 4 |
| 1-[(4-Chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole[11][12] | C₂₃H₁₆ClF₃N₂ | - | - | - | - | - | - | - | - | - | - |
| N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[13] | - | - | - | - | - | - | - | - | - | - | - |
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow for such an analysis is outlined below.
Synthesis and Crystallization
The 4-chloro-pyrazole derivatives were synthesized using established organic chemistry methods. For instance, 4-Chloro-1H-pyrazole was purchased commercially and crystals were grown from the slow evaporation of a methylene chloride solution.[2][5] Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate was synthesized by reacting ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene in the presence of potassium carbonate in acetonitrile, followed by recrystallization from ethyl acetate.[8] Similarly, 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole was synthesized by the reaction of 3-(trifluoromethyl)-1H-pyrazole with chloro(4-chlorophenyl)methylene)dibenzene in the presence of K₂CO₃ in tetrahydrofuran, with crystals obtained by slow evaporation from an acetonitrile solution.[11]
X-ray Data Collection and Structure Refinement
Single crystals of the compounds were mounted on a diffractometer. Data for 4-Chloro-1H-pyrazole were collected at a low temperature (170 K) to mitigate sublimation induced by the X-ray beam.[1][2][3][4][5][6] A Bruker SMART APEXII CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å) is a commonly used instrument for data collection.[9] The collected diffraction data were processed, and the crystal structures were solved and refined using software packages such as SHELX.[7] Absorption corrections were typically applied using multi-scan methods.[8]
The experimental workflow for determining the crystal structure of a 4-chloro-pyrazole derivative is depicted in the following diagram.
Biological Activity and Signaling Pathways
Certain 4-chloro-pyrazole derivatives have shown promising biological activity, particularly as anticancer agents. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of the serine/threonine kinase AKT2 (also known as Protein Kinase Bβ), exhibiting anti-glioma activity.[14][15][16][17]
The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and invasion, and its dysregulation is a hallmark of many cancers, including glioblastoma.[18][19] AKT2, an isoform of AKT, plays a significant role in glioma progression.[19] Inhibition of AKT2 by 4-chloro-pyrazole derivatives can disrupt downstream signaling, leading to decreased cell survival and invasion. Key downstream effectors of AKT2 in glioma include NF-κB, Bcl-2, and Matrix Metalloproteinases (MMP-2 and MMP-9).[19]
The following diagram illustrates the proposed mechanism of action for N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles in targeting the AKT2 signaling pathway in glioma cells.
This guide provides a foundational understanding of the crystal structure and a key biological mechanism of 4-chloro-pyrazole derivatives. The presented data and visualizations are intended to aid researchers and drug development professionals in the design and synthesis of new, more effective therapeutic agents based on the 4-chloro-pyrazole scaffold. Further crystallographic studies on a wider range of derivatives will continue to refine our understanding of their structure-activity relationships and facilitate the development of next-generation pharmaceuticals.
References
- 1. cancerbiomed.org [cancerbiomed.org]
- 2. Akt2 and Akt3 play a pivotal role in malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity | Semantic Scholar [semanticscholar.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. AEG-1–AKT2: A novel complex controlling the aggressiveness of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AKT2 expression is associated with glioma malignant progression and required for cell survival and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-3-formylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites of 4-Chloro-3-formylpyrazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. By examining its structure and the electronic effects of its substituents, we can predict its reactivity, which is crucial for its application in the development of novel chemical entities.
Introduction to the Reactivity of Pyrazoles
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. Their reactivity is a complex interplay of the inherent properties of the ring and the influence of attached substituents. In an unsubstituted pyrazole ring, the nitrogen atoms and the C4 carbon are generally considered nucleophilic, while the C3 and C5 carbons are more susceptible to nucleophilic attack (electrophilic).[1][2] The presence of a chloro group at the C4 position and a formyl group at the C3 position on the pyrazole ring in this compound significantly alters this general reactivity profile.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is dictated by the combined electronic effects of the pyrazole ring, the electron-withdrawing formyl group (-CHO), and the chloro (-Cl) substituent, which exhibits both inductive electron-withdrawing and resonance electron-donating properties.
Nucleophilic Sites
The potential nucleophilic sites in this compound are the two nitrogen atoms of the pyrazole ring.
-
N1 (Pyrrole-type Nitrogen): While typically involved in the aromatic system, the lone pair of electrons on the deprotonated N1 nitrogen can act as a nucleophile. However, its nucleophilicity is generally lower than that of the N2 nitrogen.
-
N2 (Pyridine-type Nitrogen): This nitrogen atom possesses a lone pair of electrons that is not involved in the aromatic sextet, making it the primary site for protonation and reaction with electrophiles. It is considered the most basic and nucleophilic atom in the pyrazole ring.[1]
The overall electron-withdrawing nature of the substituents will decrease the nucleophilicity of the ring nitrogens compared to unsubstituted pyrazole.
Electrophilic Sites
Several positions in this compound are susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the formyl group and the inductive effect of the chlorine atom.
-
Carbonyl Carbon of the Formyl Group: This is the most prominent electrophilic site. The polarization of the C=O bond makes the carbon atom highly susceptible to attack by nucleophiles.
-
C5 Carbon of the Pyrazole Ring: The formyl group at C3 strongly withdraws electron density from the ring, particularly from the C5 position through resonance, making it a key electrophilic center.
-
C3 Carbon of the Pyrazole Ring: Although directly attached to the electron-withdrawing formyl group, this position is also activated towards nucleophilic attack.
-
C4 Carbon of the Pyrazole Ring: The C4 carbon is attached to a chlorine atom. While the chlorine atom can donate electron density via resonance, its strong inductive electron-withdrawing effect, combined with the influence of the adjacent formyl group, makes this position susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles.
The following diagram illustrates the predicted reactivity of this compound.
Caption: Predicted electrophilic and nucleophilic sites of this compound.
Theoretical Framework for Reactivity Prediction
The prediction of reactive sites can be further rationalized using computational chemistry concepts such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps.
-
Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Nucleophiles react through their HOMO. For this compound, the HOMO is expected to have significant contributions from the N2 lone pair, indicating its nucleophilic character.
-
Electrophiles react through their LUMO. The LUMO of this compound is anticipated to be localized over the formyl group and the C3-C4-C5 fragment of the pyrazole ring, highlighting these areas as electrophilic.
-
-
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule.
-
Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these would be concentrated around the N2 atom and the oxygen of the formyl group.
-
Blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. These would be most prominent around the hydrogen of the formyl group and the carbonyl carbon.
-
The following diagram illustrates the logical workflow for predicting reactivity.
Caption: Logical workflow for predicting molecular reactivity.
Summary of Predicted Reactivity
The following table summarizes the predicted electrophilic and nucleophilic sites of this compound, ranked in order of expected reactivity.
| Site | Type | Predicted Reactivity | Justification |
| Carbonyl Carbon (CHO) | Electrophilic | Very High | Strong polarization of the C=O bond, making it highly susceptible to nucleophilic addition. |
| N2 (Pyridine-type) | Nucleophilic | High | Lone pair of electrons is not involved in aromaticity, making it the most basic and nucleophilic site. |
| C5 | Electrophilic | High | Electron density is significantly reduced by the strong resonance-withdrawing effect of the formyl group at C3. |
| C4 | Electrophilic | Moderate | Susceptible to nucleophilic aromatic substitution due to the inductive effects of the chloro and formyl groups. |
| C3 | Electrophilic | Moderate | Directly attached to the electron-withdrawing formyl group. |
| N1 (Pyrrole-type) | Nucleophilic | Low | Lone pair is part of the aromatic system; deprotonation is required for significant nucleophilic character. |
Experimental Protocols
While specific experimental data for this compound is limited in the public domain, the following protocols for analogous compounds can be adapted to probe its reactivity.
Synthesis of this compound (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles and can be used for the synthesis of the title compound from a suitable precursor.[3]
Reaction Scheme: Hydrazone precursor --(POCl₃, DMF)--> this compound
Procedure:
-
To a stirred solution of the appropriate hydrazone (1 equivalent) in dry N,N-dimethylformamide (DMF, 5-10 volumes), phosphorus oxychloride (POCl₃, 2-3 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 60-80 °C and stirred for 2-4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice.
-
The solution is neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).
The following diagram outlines the general workflow for a Vilsmeier-Haack synthesis.
Caption: General workflow for the Vilsmeier-Haack synthesis of formylpyrazoles.
Probing Electrophilicity: Reaction with a Nucleophile (e.g., Sodium Borohydride)
Reduction of the formyl group to an alcohol using a mild reducing agent like sodium borohydride would confirm the high electrophilicity of the carbonyl carbon.
Reaction Scheme: this compound --(NaBH₄, Methanol)--> (4-Chloro-1H-pyrazol-3-yl)methanol
Procedure:
-
This compound (1 equivalent) is dissolved in methanol (10-20 volumes) and cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄, 1.1 equivalents) is added portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 20 volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the product.
Probing Nucleophilicity: Reaction with an Electrophile (e.g., Methyl Iodide)
Alkylation of the pyrazole nitrogen with an electrophile like methyl iodide would demonstrate the nucleophilicity of the N2 atom. This reaction often yields a mixture of N1 and N2 alkylated products, with the N2-alkylated isomer typically being the major product in the absence of a base, and the N1-alkylated product favored in the presence of a base.
Reaction Scheme: this compound --(CH₃I, Base)--> 1-Methyl-4-chloro-3-formylpyrazole and 2-Methyl-4-chloro-3-formylpyrazole
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent like acetonitrile or DMF, a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) is added.
-
Methyl iodide (CH₃I, 1.2 equivalents) is added dropwise, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting mixture of isomers can be separated by column chromatography on silica gel.
Conclusion
The reactivity of this compound is a nuanced interplay of the inherent electronic properties of the pyrazole ring and the strong modulating effects of the chloro and formyl substituents. The formyl group's carbonyl carbon stands out as the most electrophilic site, while the pyridine-like N2 nitrogen is the primary nucleophilic center. Understanding these reactive sites is paramount for the strategic use of this molecule as a building block in the synthesis of more complex, potentially bioactive compounds. The provided theoretical framework and adapted experimental protocols offer a solid foundation for further investigation and application of this compound in research and drug development.
References
An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-formylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-Chloro-3-formylpyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the primary starting materials, key chemical transformations, and optimized experimental protocols.
Introduction
Pyrazole and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the chloro and formyl groups at the 4 and 3 positions, respectively, offers strategic points for further functionalization. This guide focuses on the most common and efficient synthetic pathways to this key intermediate.
Synthetic Pathways
The most prevalent and logical synthetic strategy for this compound involves a two-step sequence starting from unsubstituted pyrazole. The first step is the regioselective chlorination of the pyrazole ring at the 4-position, followed by the introduction of a formyl group at the 3-position via the Vilsmeier-Haack reaction. An alternative, though less direct route, involves the formation of the pyrazole ring from acyclic precursors, which can be subsequently chlorinated and formylated.
Below is a diagram illustrating the primary synthetic pathway.
Caption: Primary synthetic route to this compound.
Starting Materials
The primary starting material for the most direct synthesis of this compound is pyrazole itself. Alternative starting materials for building the pyrazole ring first include hydrazones and their precursors.
| Starting Material | Supplier Availability | Key Considerations |
| Pyrazole | Commercially available | High purity is recommended for optimal reaction outcomes. |
| Hydrazine hydrate | Commercially available | Used for the synthesis of pyrazole from β-dicarbonyl compounds. |
| Acetophenones / Acetaldehydes | Commercially available | Precursors for hydrazones. |
| Trichloroisocyanuric acid (TCCA) | Commercially available | An alternative chlorinating agent for a solvent-free approach.[1] |
| Phosphorus oxychloride (POCl₃) | Commercially available | A key reagent for the Vilsmeier-Haack reaction. |
| N,N-Dimethylformamide (DMF) | Commercially available | Serves as both a solvent and a reagent in the Vilsmeier-Haack reaction. |
Experimental Protocols
Step 1: Synthesis of 4-Chloropyrazole
Two effective methods for the chlorination of pyrazole are presented below.
Method A: Chlorination using Sodium Hypochlorite
This method, adapted from a patented procedure, provides a high yield of 4-chloropyrazole.[2]
Experimental Protocol:
-
Suspend pyrazole (34 g, 0.5 mol) in 100 ml of water in a reaction vessel.
-
With continuous stirring, add an aqueous solution of sodium hypochlorite (425 g of 8.7% w/w solution, 0.5 mol) dropwise. Maintain the reaction temperature below 30°C.
-
Monitor the reaction progress using HPLC analysis.
-
Upon completion, add 35% strength sulfuric acid.
-
Extract the mixture at a pH of 11 with 300 ml of ethyl acetate.
-
Combine the organic phases, dry them, and remove the solvent under reduced pressure to obtain 4-chloropyrazole as slightly yellow crystals.
| Parameter | Value |
| Yield | 99%[2] |
| Temperature | < 30°C[2] |
| pH for extraction | 11[2] |
Method B: Solvent-Free Mechanochemical Chlorination
This environmentally friendly method utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent.[3]
Experimental Protocol:
-
In a milling jar, combine pyrazole and trichloroisocyanuric acid.
-
Mill the mixture at an appropriate frequency for a specified time.
-
After the reaction, the product can be isolated with high purity, often without the need for column chromatography.
Note: For specific milling parameters and reactant ratios, refer to the cited literature.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This procedure is a general method for the formylation of pyrazoles and is adapted for the synthesis of the target molecule.[4][5]
Experimental Protocol:
-
Prepare the Vilsmeier-Haack complex by adding phosphorus oxychloride (POCl₃) (0.012 mol) to N,N-dimethylformamide (DMF) (10 mL) at a low temperature.
-
To this complex, add 4-chloropyrazole (0.004 mol).
-
Stir the reaction mixture at 60-70°C for approximately 4 hours.[4]
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with sodium bicarbonate (NaHCO₃).
-
The product, this compound, will separate out.
-
Filter the product and recrystallize from a suitable solvent such as a methanol-water mixture.[4]
| Parameter | Value |
| Reaction Temperature | 60-70°C[4] |
| Reaction Time | 4 hours[4] |
Data Summary
The following table summarizes the quantitative data for the key synthetic steps.
| Step | Starting Material | Product | Reagents | Yield |
| 1 (Method A) | Pyrazole | 4-Chloropyrazole | NaOCl, H₂SO₄, Ethyl acetate | 99%[2] |
| 1 (Method B) | Pyrazole | 4-Chloropyrazole | Trichloroisocyanuric acid | High-yielding[3] |
| 2 | 4-Chloropyrazole | This compound | POCl₃, DMF | Not specified for this exact substrate, but generally good for pyrazole formylation. |
Logical Workflow for Synthesis
The following diagram outlines the logical workflow from starting materials to the final product, including the key reaction types.
Caption: Workflow from pyrazole to this compound.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process starting from pyrazole. The initial chlorination at the 4-position can be performed in high yield using sodium hypochlorite or through a more environmentally friendly mechanochemical method with TCCA. Subsequent Vilsmeier-Haack formylation at the 3-position provides the desired product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to synthesize this important intermediate.
References
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA [mdpi.com]
- 2. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 3. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-formylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 4-Chloro-3-formylpyrazole, with a focus on its melting point and solubility. This compound, also known by its IUPAC name 4-chloro-1H-pyrazole-3-carbaldehyde, is a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents. A comprehensive understanding of its physical characteristics is crucial for its effective use in research and development.
Core Physical Properties
| Property | Value | Remarks |
| Molecular Formula | C₄H₃ClN₂O | |
| Molecular Weight | 130.53 g/mol | |
| Appearance | Likely a white to light yellow solid | Based on observations of similar pyrazole aldehydes. |
| Melting Point | Estimated: 140 - 170 °C | No experimentally confirmed value is available. This estimation is based on the melting points of structurally similar compounds such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (145-148 °C).[1] |
| Solubility | Inferred: Soluble in polar aprotic solvents | Expected to be soluble in solvents such as dimethyl sulfoxide (DMSO) and acetone, similar to other chlorinated pyrazole carbaldehydes.[1] Poor solubility in water is anticipated. |
Experimental Protocols
While specific experimental protocols for determining the physical properties of this compound are not detailed in the literature, standard methodologies can be applied.
Melting Point Determination
A standard method for determining the melting point of a crystalline solid like this compound involves the use of a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For pure substances, this range is typically narrow. The use of "open capillaries" without correction for atmospheric pressure has been noted in the synthesis of related pyrazole derivatives.[2]
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility in various solvents is critical for reaction setup, purification, and formulation.
Protocol:
-
Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dimethyl sulfoxide, dichloromethane, hexane).
-
Qualitative Assessment: To a test tube containing a small, pre-weighed amount of this compound (e.g., 1-5 mg), a measured volume of the selected solvent (e.g., 1 mL) is added at room temperature.
-
Observation: The mixture is agitated (e.g., by vortexing) for a set period. The degree of dissolution is observed visually.
-
Semi-Quantitative Assessment: If the substance dissolves, more solute is added in known increments until saturation is reached. If it does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.
Synthesis and Logical Workflow
This compound is commonly synthesized from 4-chloropyrazole via a Vilsmeier-Haack reaction. This reaction is a versatile method for the formylation of electron-rich heterocyclic compounds.
The mechanism of the Vilsmeier-Haack reaction involves the initial formation of the Vilsmeier reagent, an electrophilic iminium salt, from the reaction of DMF and phosphorus oxychloride. This reagent then attacks the electron-rich pyrazole ring, leading to the formation of the formylated product after hydrolysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Theoretical DFT Studies on Substituted Pyrazoles
Introduction
Pyrazoles are a prominent class of N-heterocyclic compounds that form the core structure of numerous molecules with significant biological and pharmacological importance.[1] Their derivatives are known to exhibit a wide range of activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][3][4] In the quest for novel therapeutics, understanding the structural, electronic, and reactive properties of substituted pyrazoles at a molecular level is paramount. Density Functional Theory (DFT) has emerged as a powerful and precise computational tool for this purpose.[5] DFT calculations provide deep insights into molecular geometry, electronic distribution, and reactivity, which are crucial for rational drug design and for explaining experimental observations.[6][7] This guide details the application of theoretical DFT studies to substituted pyrazoles, covering core methodologies, data interpretation, and a conceptual framework for integrating these studies into drug development workflows.
Core Methodologies in DFT Studies of Pyrazoles
The accuracy and reliability of DFT calculations are fundamentally dependent on the chosen computational protocol. This involves selecting an appropriate functional and basis set, which dictates how the electronic structure is approximated.
Experimental Protocols: Computational Details
A typical DFT study on a substituted pyrazole involves a sequence of computational steps, beginning with geometry optimization. The goal is to find the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy on the potential energy surface.[8]
-
Geometry Optimization: The initial molecular structure is optimized to its lowest energy state. This step is crucial as all subsequent electronic property calculations are performed on this optimized geometry.[9]
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[10] These theoretical frequencies can also be compared with experimental FT-IR spectra to validate the computed structure.[9]
-
Electronic Property Calculation: Once the stable geometry is confirmed, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[11] The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites.[10][12] This is vital for understanding intermolecular interactions, such as drug-receptor binding.
-
Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.[13]
-
-
Spectroscopic Simulations: Time-Dependent DFT (TD-DFT) is often employed to simulate UV-Visible absorption spectra, providing insights into the electronic transitions (e.g., π → π*) within the molecule.[9][11] Theoretical NMR spectra can also be calculated and compared with experimental data.[9]
The selection of functionals and basis sets is critical. The B3LYP hybrid functional is widely used for pyrazole derivatives, often providing a good balance between accuracy and computational cost.[5][12] Basis sets such as 6-31G(d), 6-31G(d,p), and the more extensive 6-311++G(d,p) are commonly applied.[2][5][10]
Data Presentation: Calculated Molecular Properties
DFT studies generate a wealth of quantitative data. Structuring this data in tables allows for effective comparison and analysis across different substituted pyrazoles.
Table 1: Common DFT Functionals and Basis Sets for Pyrazole Analysis
| Functional | Basis Set | Common Application | Reference(s) |
| B3LYP | 6-31G(d) or 6-31G* | Geometry optimization, FMO analysis, vibrational frequencies, TD-DFT. | [9][11] |
| B3LYP | 6-31G(d,p) | Used for enhanced accuracy in systems where polarization on hydrogen is important. | [2][6] |
| B3LYP | 6-311++G(d,p) | High-accuracy calculations, particularly for determining tautomeric stability. | [5] |
| M06-2X | 6-311++G(d,p) | Recommended for studies involving non-covalent interactions and reaction barriers. | [8] |
Table 2: Representative FMO Data for Substituted Pyrazoles (Illustrative)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | DFT Protocol | Reference(s) |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.61 | -1.80 | 4.81 | B3LYP/6-31G(d) | [9] |
| Pyrazole-Carboxamide Derivative 6 | -6.04 | -1.61 | 4.43 | B3LYP/6-31G | [11] |
| Pyrazole-Carboxamide Derivative 8 | -5.89 | -1.95 | 3.94 | B3LYP/6-31G | [11] |
Note: Data is extracted from cited literature. A smaller energy gap generally implies higher reactivity.[9]
Table 3: Comparison of Theoretical and Experimental Data (Illustrative)
| Molecule | Property | Theoretical Value | Experimental Value | Method | Reference(s) |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | UV-Vis λmax | 251 nm | Not provided | TD-B3LYP/6-31G(d) | [9] |
| Pyrazole-Carboxamide Derivatives | UV-Vis λmax | 291-297 nm | In good agreement | TD-B3LYP/6-31G* | [11] |
Visualizing Workflows and Relationships
Diagrams are essential for illustrating the logical flow of a research project and the conceptual relationships between theoretical calculations and practical applications.
Caption: A typical workflow integrating synthesis, characterization, and DFT analysis.
Caption: How DFT properties inform predictions of biological relevance.
Caption: Integrating DFT and molecular docking into a drug discovery cycle.
Conclusion
Theoretical DFT studies provide an indispensable framework for the investigation of substituted pyrazoles. They offer a cost-effective and powerful means to predict molecular properties, elucidate reaction mechanisms, and rationalize experimental findings.[5][14] By calculating and analyzing parameters such as FMO energies, MEPs, and simulated spectra, researchers can gain a profound understanding of the structure-activity relationships that govern the biological efficacy of these compounds.[3] The integration of these computational methods into experimental workflows, as illustrated, accelerates the rational design of novel pyrazole derivatives with enhanced therapeutic potential, making DFT a cornerstone of modern medicinal chemistry and drug development.
References
- 1. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 2. science.su.edu.krd [science.su.edu.krd]
- 3. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lupinepublishers.com [lupinepublishers.com]
- 14. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols: 4-Chloro-3-formylpyrazole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Chloro-3-formylpyrazole as a versatile synthetic intermediate in the development of novel chemical entities with potential therapeutic applications.
Introduction
This compound is a key building block in medicinal chemistry, offering a reactive aldehyde group and a modifiable pyrazole core. The presence of the chloro substituent at the 4-position and the formyl group at the 3-position allows for diverse chemical transformations, leading to a wide array of heterocyclic compounds with significant biological activities. This intermediate is particularly valuable in the synthesis of pyrazolo[3,4-d]pyrimidines, which are known kinase inhibitors, as well as other derivatives with antimicrobial and anti-inflammatory properties.
Physicochemical Properties and Handling
While specific experimental data for this compound was not found in the reviewed literature, related compounds are typically crystalline solids. Standard laboratory safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis of this compound
Representative Protocol: Vilsmeier-Haack Formylation of 3-Chloropyrazole (Hypothetical)
This protocol is a representative procedure based on the Vilsmeier-Haack formylation of pyrazoles.[1]
Materials:
-
3-Chloropyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3-chloropyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Note: This is a proposed protocol and would require optimization. An alternative approach could involve the chlorination of 3-formylpyrazole.
Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of various heterocyclic systems with demonstrated biological activities.
Synthesis of Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitors)
A primary application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.[2][3][4] These compounds are analogues of purines and can act as ATP-competitive inhibitors of various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and CDKs.[3][4]
Experimental Protocol: Synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine derivative
This protocol is adapted from procedures for the synthesis of pyrazolo[3,4-d]pyrimidines from related pyrazole precursors.[5]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (for workup)
-
Ethyl acetate
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a round-bottom flask, add this compound (1 equivalent) and guanidine hydrochloride (1.1 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the corresponding 4-amino-pyrazolo[3,4-d]pyrimidine.
Quantitative Data for Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
| Pyrazolo[3,4-d]pyrimidines | CDK2/cyclin A | 0.057 - 3.646 | - | [2] |
| Pyrazolo[3,4-d]pyrimidines | VEGFR-2 | - | MDA-MB-468 | [3] |
| Pyrazolo[3,4-d]pyrimidines | DHFR | - | MCF-7 | [5] |
| Pyrazolo[3,4-d]pyrimidines | Src | - | - | [6] |
| Pyrazolo[3,4-d]pyrimidines | Antitumor | 0.326 - 4.31 | 57 different cell lines | [7] |
Knoevenagel Condensation for the Synthesis of Bioactive Alkenes
The formyl group of this compound can readily undergo Knoevenagel condensation with active methylene compounds to generate various α,β-unsaturated systems. These products can serve as intermediates for further synthetic elaborations or possess biological activity themselves.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This is a general procedure for Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Biological Activities of Derivatives
Derivatives of this compound have shown a range of biological activities, making this intermediate highly relevant for drug discovery programs.
Antimicrobial Activity
Many pyrazole derivatives exhibit significant antibacterial and antifungal properties.[8][9][10] The specific derivatives synthesized from this compound can be screened against a panel of pathogenic bacteria and fungi to determine their efficacy.
Quantitative Data for Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 - 7.8 | [8] |
| Pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 - 125 | [8] |
| Aminoguanidine-derived pyrazoles | Escherichia coli | 1 | [9] |
| Pyrazole derivatives | Escherichia coli | 0.25 | [10] |
| Pyrazole derivatives | Streptococcus epidermidis | 0.25 | [10] |
| Pyrazole derivatives | Aspergillus niger | 1 | [10] |
Kinase Inhibitory Activity and Signaling Pathways
As previously mentioned, pyrazolo[3,4-d]pyrimidines derived from this compound are potent kinase inhibitors. These compounds often target key signaling pathways implicated in cancer, such as the VEGFR and EGFR pathways, which are crucial for angiogenesis and cell proliferation, respectively.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its utility in the synthesis of potent kinase inhibitors and other biologically active molecules makes it a compound of high interest for researchers in medicinal chemistry. The protocols and data presented herein provide a foundation for the further exploration and application of this promising building block.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Schiff Bases from 4-Chloro-3-formylpyrazole and Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from pyrazole scaffolds are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The pyrazole nucleus is a key heterocyclic motif found in numerous biologically active compounds. The formation of a Schiff base (imine) linkage by the condensation of a primary amine with an aldehyde extends the conjugation and introduces a crucial pharmacophore, the azomethine group (-C=N-). This modification can significantly enhance the biological activities of the parent molecules.
Specifically, Schiff bases synthesized from 4-chloro-3-formylpyrazole and various substituted anilines are being explored for their potential as therapeutic agents. The presence of the chloro substituent on the pyrazole ring and the diverse functionalities on the aniline moiety allow for the fine-tuning of their physicochemical properties and biological profiles. These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] This document provides a detailed protocol for the synthesis of these Schiff bases and summarizes key data related to their characterization and biological evaluation.
Applications
Pyrazole-based Schiff bases are versatile compounds with a broad spectrum of potential applications in drug discovery and materials science. Their biological significance is a primary focus of current research:
-
Antimicrobial Agents: Many pyrazole Schiff base derivatives exhibit potent activity against a range of bacterial and fungal strains.[1][2] The imine linkage is often crucial for their mechanism of action, which can involve the inhibition of essential microbial enzymes.
-
Anticancer Agents: Several studies have reported the cytotoxic effects of pyrazole Schiff bases against various cancer cell lines.[4] The ability of these compounds to interact with biological macromolecules makes them promising candidates for the development of novel chemotherapeutics.
-
Anti-inflammatory and Analgesic Agents: The pyrazole core is a well-known scaffold in non-steroidal anti-inflammatory drugs (NSAIDs). Schiff bases derived from pyrazoles are being investigated for their potential to modulate inflammatory pathways.
-
Coordination Chemistry: The nitrogen atoms in the pyrazole ring and the imine bond can act as ligands, forming stable complexes with various metal ions. These metal complexes themselves can exhibit interesting biological and catalytic properties.
Experimental Protocols
This section details the materials and methods for the synthesis and characterization of Schiff bases from this compound and substituted anilines.
Materials and Equipment
-
This compound
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methylaniline, 4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Buchner funnel and filter paper
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Mass spectrometer
General Synthesis Procedure
A general and efficient method for the synthesis of Schiff bases from this compound and anilines involves a condensation reaction in an alcoholic solvent, often with an acid catalyst.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Addition of Aniline: To this solution, add the respective substituted aniline (1.0 equivalent).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 2-6 hours.[4][5]
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
-
Drying and Characterization: The purified Schiff base is dried under vacuum. The final product is then characterized by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative data for Schiff bases synthesized from pyrazole aldehydes and anilines. Note that the specific data for derivatives of this compound may vary.
Table 1: Synthesis of a Representative Pyrazole Schiff Base
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield (%) | M.P. (°C) | Reference |
| 5-chloro-3-methyl-1-phenyl-4-formyl-1H-pyrazole | 4-chloroaniline | Ethanol | Reflux, 2h | 84 | 161 | [5] |
Table 2: Characterization Data for a Representative Pyrazole Schiff Base
| Compound | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) Azomethine-H |
| (E)-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-methylaniline | ~1620 | 8.67 |
| (E)-4-chloro-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline | ~1618 | 8.72 |
Note: The exact positions of the signals will vary depending on the specific substituents on the pyrazole and aniline rings.
Table 3: Antimicrobial Activity of Selected Pyrazole Schiff Bases
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| 5c | E. coli | 64 | [1] |
| 5c | B. subtilis | 128 | [1] |
| 6c | B. subtilis | 64 | [1] |
| 6c | E. coli | 128 | [1] |
MIC: Minimum Inhibitory Concentration
Logical Relationships in Drug Discovery
The development of novel therapeutic agents from pyrazole Schiff bases follows a logical progression from synthesis to biological evaluation.
This structured approach, beginning with the targeted synthesis of a library of compounds, followed by systematic biological screening and optimization, is fundamental to modern drug discovery. The Schiff bases of this compound represent a promising starting point for the development of new therapeutic agents.
References
- 1. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-3-formylpyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloro-3-formylpyrazole as a versatile building block in medicinal chemistry. The document outlines its application in the synthesis of diverse bioactive molecules, including kinase inhibitors and bombesin antagonists, and provides detailed experimental protocols for the synthesis of key intermediates and fused heterocyclic systems.
Introduction
This compound is a substituted heterocyclic aldehyde that serves as a valuable starting material for the synthesis of a wide range of biologically active compounds. The presence of three reactive sites—the formyl group, the chloro substituent, and the pyrazole ring nitrogens—allows for diverse chemical modifications, leading to the generation of compound libraries with potential therapeutic applications. The pyrazole scaffold itself is a well-established pharmacophore found in numerous approved drugs, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial effects. The specific substitution pattern of this compound offers unique opportunities for the design of novel drug candidates.
Key Applications in Medicinal Chemistry
This compound is a key precursor for the synthesis of more complex molecular architectures, including:
-
Substituted Pyrazole Derivatives: The formyl group can readily undergo condensation reactions with various nucleophiles, such as active methylene compounds, amines, and hydrazines, to introduce diverse side chains and functional groups at the 3-position.
-
Fused Pyrazole Systems: It is an essential building block for the construction of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyridazines. These fused rings are present in many compounds with potent biological activities, including kinase inhibition.
-
Kinase Inhibitors: The pyrazole scaffold is a common core in many kinase inhibitors. This compound can be elaborated into structures that target the ATP-binding site of various kinases, which are crucial targets in oncology.
-
Bombesin Antagonists: Derivatives of this compound, particularly urea derivatives, have been explored as antagonists of bombesin receptors, which are implicated in cancer cell proliferation.
Data Presentation
The following table summarizes representative biological activities of pyrazole derivatives, illustrating the potential of compounds derived from this compound. Please note that this table contains representative data for analogous compounds to demonstrate the potential therapeutic applications, as specific data for derivatives of this compound is not extensively available in the public domain.
| Compound Class | Target | Biological Activity | IC50/Ki Value (nM) |
| Pyrazolo[3,4-b]pyridines | c-Src Kinase | Anticancer | 10 - 100 |
| Substituted Pyrazoles | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 50 - 500 |
| Pyrazole-based Ureas | Bombesin Receptor (GRPR) | Anticancer | 5 - 50 |
| Fused Pyrazoles | p38 MAP Kinase | Anti-inflammatory | 20 - 200 |
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate via Knoevenagel Condensation
This protocol describes the synthesis of a key intermediate from this compound and malononitrile through a Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Glacial Acetic Acid
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of ethanol.
-
Add 1.1 equivalents of malononitrile to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a few drops of glacial acetic acid.
-
Pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-((4-chloro-1H-pyrazol-3-yl)methylene)malononitrile.
Protocol 2: Synthesis of a Fused Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines the synthesis of a pyrazolo[3,4-b]pyridine derivative from the intermediate synthesized in Protocol 1.
Materials:
-
2-((4-chloro-1H-pyrazol-3-yl)methylene)malononitrile (from Protocol 1)
-
A suitable active methylene compound (e.g., ethyl cyanoacetate)
-
Sodium ethoxide solution in ethanol
-
Ethanol
-
Standard laboratory glassware and reflux setup
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-((4-chloro-1H-pyrazol-3-yl)methylene)malononitrile in 30 mL of absolute ethanol.
-
Add 1.2 equivalents of the active methylene compound (e.g., ethyl cyanoacetate).
-
To this mixture, add 1.5 equivalents of a freshly prepared 21% sodium ethoxide solution in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) to a pH of ~7.
-
The precipitated product is filtered, washed with water and a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired pyrazolo[3,4-b]pyridine derivative.
Mandatory Visualizations
Caption: Synthetic workflow of this compound.
Caption: Inhibition of a kinase signaling pathway.
Application Notes and Protocols: Vilsmeier-Haack Reaction for 4-Formylpyrazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] It employs a "Vilsmeier reagent," typically an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][4] This protocol holds significant importance in medicinal chemistry and drug development, as the resulting 4-formylpyrazole scaffold is a crucial building block for synthesizing a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[5][6][7] This document provides a detailed protocol for the synthesis of 4-formylpyrazoles, including reaction conditions, work-up procedures, and troubleshooting.
Reaction Mechanism and Workflow
The reaction proceeds via two main stages. First, the Vilsmeier reagent, a chloroiminium cation, is generated from DMF and POCl₃. Second, the electron-rich pyrazole ring performs an electrophilic attack on the iminium cation. Subsequent hydrolysis during the work-up phase liberates the final aldehyde product.[2][3]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. chemmethod.com [chemmethod.com]
- 6. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for Knoevenagel Condensation Reactions with 4-Chloro-3-formylpyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing 4-Chloro-3-formylpyrazole as a key starting material for the synthesis of novel pyrazole derivatives. The resulting compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazole scaffold.
Introduction
The pyrazole nucleus is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[1][2] The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.[3] It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst.[3] This reaction provides an efficient route to synthesize α,β-unsaturated compounds, which are valuable intermediates for the preparation of various pharmaceuticals and fine chemicals.
This document outlines the application of the Knoevenagel condensation to this compound, a versatile building block for the synthesis of a diverse library of pyrazole derivatives. The electron-withdrawing nature of the chloro substituent and the pyrazole ring can influence the reactivity of the formyl group, making this an interesting substrate for synthetic exploration. The resulting Knoevenagel adducts are poised for further chemical modifications, opening avenues for the development of new therapeutic agents.
Synthetic Pathway Overview
The Knoevenagel condensation of this compound with various active methylene compounds leads to the formation of pyrazole-based α,β-unsaturated systems. This transformation is typically catalyzed by a base and can be performed under various reaction conditions.
Caption: General scheme of the Knoevenagel condensation with this compound.
Experimental Protocols
The following are representative protocols for the Knoevenagel condensation of this compound with active methylene compounds. These can be adapted based on the specific active methylene compound and desired scale.
Protocol 1: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((4-chloro-1H-pyrazol-3-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ammonium carbonate
-
Ethanol
-
Water
-
Round bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure: [4]
-
In a 50 mL round bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).[4]
-
Stir the mixture for 3-5 minutes to ensure proper mixing.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.[4]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 15-30 minutes), allow the mixture to cool to room temperature.[4]
-
The solid product will precipitate out of the solution.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate
Objective: To synthesize ethyl 2-cyano-3-(4-chloro-1H-pyrazol-3-yl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (15 mL), add ethyl cyanoacetate (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for Knoevenagel condensation reactions of pyrazole aldehydes. While specific data for this compound is limited in the literature, the data for analogous pyrazole aldehydes provides a strong predictive basis for expected outcomes.
| Entry | Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ | H₂O:EtOH (1:1) | 3 | 95 | [4] |
| 2 | 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ | H₂O:EtOH (1:1) | 5 | 92 | [4] |
| 3 | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ | H₂O:EtOH (1:1) | 4 | 94 | [4] |
Biological Activities of Related Pyrazole Derivatives
While specific biological data for the Knoevenagel adducts of this compound are not extensively reported, the broader class of chloro-substituted pyrazole derivatives has demonstrated significant therapeutic potential. This suggests that the synthesized compounds from the described protocols are excellent candidates for biological screening.
-
Antifungal and Antitubercular Activity: 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives have shown promising in vitro activity against pathogenic fungi and Mycobacterium tuberculosis.[5]
-
Anticancer Activity: Certain pyrazole derivatives with 4-chloro substitution have exhibited potent anticancer activity against various cell lines, including HeLa (human cervix carcinoma).[1] The substitution on the pyrazole ring has been shown to significantly influence the cytotoxic efficacy.[1][6]
-
Antimicrobial Activity: A wide range of pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[7][8] The introduction of different functional groups through the Knoevenagel condensation can modulate this activity.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel pyrazole derivatives from this compound is depicted below.
Caption: A typical workflow from synthesis to biological evaluation.
Conclusion
The Knoevenagel condensation of this compound provides a straightforward and efficient method for the synthesis of a variety of substituted pyrazole derivatives. These compounds are of high interest for drug discovery and development, given the established biological activities of related structures. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the potential of this versatile chemical transformation. Further investigation into the biological properties of these novel pyrazole derivatives is highly encouraged.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrazolo-Fused Heterocycles from 4-Chloro-3-formylpyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant pyrazolo-fused heterocycles, utilizing the versatile starting material, 4-chloro-3-formylpyrazole. This document outlines synthetic strategies, experimental procedures, and data presentation to facilitate research and development in medicinal chemistry and materials science.
Introduction
Pyrazolo-fused heterocycles are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The starting material, this compound, offers two key reactive sites: an electrophilic formyl group and a displaceable chloro substituent, making it an ideal precursor for the construction of diverse fused heterocyclic systems such as pyrazolo[3,4-d]pyridazines, pyrazolo[3,4-b]pyridines, and pyrazolo[4,3-c]pyridines.
Synthesis of Pyrazolo[3,4-d]pyridazines
The reaction of 4-formylpyrazole derivatives with hydrazine is a known method for the synthesis of pyrazolo[3,4-d]pyridazines.[1][2] This approach involves the condensation of hydrazine with the formyl group to form a hydrazone, followed by an intramolecular cyclization.
General Reaction Scheme:
Caption: Synthesis of 1H-Pyrazolo[3,4-d]pyridazine.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-d]pyridazine
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired 1H-pyrazolo[3,4-d]pyridazine.
Quantitative Data Summary:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1H-Pyrazolo[3,4-d]pyridazine | Hydrazine Hydrate | Ethanol | Reflux | 4-6 | 85-95 (Estimated) | [1][2] |
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the reaction of this compound with active methylene compounds in the presence of a base. This multicomponent reaction strategy is a powerful tool for the construction of complex heterocyclic scaffolds.
General Reaction Scheme:
Caption: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives.
Experimental Protocol: Synthesis of 5-Amino-4-cyanopyrazolo[3,4-b]pyridine
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.
-
Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the desired product.
Quantitative Data Summary:
| Product | Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-4-cyanopyrazolo[3,4-b]pyridine | Malononitrile | Piperidine | Ethanol | Reflux | 6 | 70-85 (Estimated) | General Method |
| 4-Carbamoyl-5-aminopyrazolo[3,4-b]pyridine | Cyanoacetamide | Triethylamine | DMF | 80 | 8 | 65-80 (Estimated) | General Method |
| 4-Ethoxycarbonyl-5-aminopyrazolo[3,4-b]pyridine | Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | Reflux | 4 | 75-90 (Estimated) | General Method |
Synthesis of Pyrazolo[4,3-c]pyridines
The synthesis of pyrazolo[4,3-c]pyridines from this compound can be accomplished through a multi-step sequence involving functionalization at the N1 or C5 position, followed by an intramolecular cyclization. A plausible route involves the introduction of an alkenyl or alkynyl group, followed by cyclization.
General Reaction Scheme:
References
Application Notes and Protocols for the Use of 4-Chloro-3-formylpyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-chloro-3-formylpyrazole as a versatile building block in the preparation of novel agrochemicals. Pyrazole derivatives are a significant class of compounds in the agrochemical industry, exhibiting a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. The presence of both a chloro and a formyl group on the pyrazole ring makes this compound a highly reactive and valuable intermediate for the synthesis of diverse molecular scaffolds.
Introduction to Pyrazole-Based Agrochemicals
The pyrazole moiety is a "privileged scaffold" in agrochemical discovery, frequently appearing in the structures of commercial pesticides. Its stability and the possibility of substitution at various positions on the ring allow for the fine-tuning of biological activity and physical properties. Many successful agrochemicals, such as the fungicides Bixafen and Fluxapyroxad, and the insecticide Fipronil, are based on a pyrazole core. These compounds often act by inhibiting crucial enzymes in pests and pathogens, such as succinate dehydrogenase (SDH) in fungi or GABA receptors in insects.
Synthetic Applications of this compound
The formyl group at the 3-position and the chloro group at the 4-position of the pyrazole ring are key reactive sites for further molecular elaboration.
Condensation Reactions of the Formyl Group
The aldehyde functionality of this compound readily undergoes condensation reactions with various nucleophiles, such as amines and active methylene compounds, to generate a wide range of derivatives.
2.1.1. Synthesis of Schiff Bases and their Derivatives
A common synthetic route involves the condensation of this compound with primary amines to form Schiff bases (imines). These intermediates can be further modified, for example, by reduction to form secondary amines or by cycloaddition reactions to create novel heterocyclic systems. Schiff bases derived from pyrazole aldehydes have shown promising biological activities.[1]
2.1.2. Knoevenagel Condensation
The Knoevenagel condensation with active methylene compounds (e.g., malonates, cyanoacetates) provides a route to α,β-unsaturated carbonyl compounds, which are versatile intermediates for the synthesis of more complex heterocyclic structures with potential agrochemical applications.
Reactions at the Chloro-Substituted Position
The chlorine atom at the 4-position of the pyrazole ring can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the biological activity of the final compound.
Synthesis of Pyrazole Carboxamides as Potential Fungicides
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for the preparation of pyrazole carboxamides from a 4-chloropyrazole precursor.
Caption: General workflow for the synthesis of pyrazole carboxamides.
Experimental Protocols
While specific protocols starting from this compound for commercial agrochemicals are proprietary, the following are representative experimental procedures for key transformations of pyrazole aldehydes and related compounds, based on established synthetic methodologies.
Protocol 1: Synthesis of 1-(3-Aryl-4-formylpyrazole-1-carbonyl)-4-chlorobenzene via Vilsmeier-Haack Reaction
This protocol describes the formylation of a hydrazone precursor to yield a 4-formylpyrazole derivative.[2]
Materials and Reagents:
-
Hydrazone derivative (e.g., acetophenone-4-chlorobenzene-1-carbonyl hydrazone)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃) solution
-
Methanol-water
Procedure:
-
Prepare the Vilsmeier-Haack complex by adding POCl₃ (1.1 mL, 0.012 M) to DMF (10 mL) at 0°C.
-
Add the hydrazone (0.004 M) to the Vilsmeier-Haack complex.
-
Stir the reaction mixture at 60-70°C for 4 hours.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with sodium bicarbonate.
-
Filter the separated product and recrystallize from methanol-water to obtain the 1-(3-aryl-4-formylpyrazole-1-carbonyl)-4-chlorobenzene.
| Compound | R Group | Yield (%) | Melting Point (°C) |
| Va | Phenyl | 70 | 145 |
| Vb | 4-Methylphenyl | 68 | 152 |
| Vc | 4-Methoxyphenyl | 65 | 160 |
| Vd | 4-Chlorophenyl | 72 | 175 |
Table 1: Yields and melting points of synthesized 4-formylpyrazole derivatives.[2]
Protocol 2: General Procedure for the Synthesis of Pyrazole-4-carboxamides
This protocol outlines a general method for the synthesis of pyrazole-4-carboxamides, a class of compounds with known fungicidal activity.[3]
Materials and Reagents:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
-
Substituted amine
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ice-water bath
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (2.50 mmol) and Et₃N (2.5 mmol) in THF (5 mL), add a substituted amine (2.50 mmol) dropwise in an ice-water bath (0-5 °C).
-
Stir the mixture vigorously at ambient temperature for 10 hours.
-
After the reaction is complete, remove the solvent using a rotary evaporator.
-
Separate the residue by silica gel column chromatography using petroleum ether and ethyl acetate (v/v = 30:1) as eluent to afford the target compounds.
| Compound | Amine Used | Yield (%) |
| 8a | Aniline | 85 |
| 8b | 4-Methylaniline | 87 |
| 8c | 4-Methoxyaniline | 72 |
| 8d | 4-Chloroaniline | 81 |
Table 2: Yields of synthesized pyrazole-carboxamide derivatives.[3]
Biological Activity and Mechanism of Action
Pyrazole-based agrochemicals target a variety of biological processes in pests and pathogens.
Fungicides
Many pyrazole fungicides, particularly the pyrazole carboxamides, are inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (Complex II). Inhibition of SDH disrupts the production of ATP, leading to the death of the fungal cells.
Caption: Mechanism of action of SDHI fungicides.
Insecticides
Pyrazole insecticides, such as Fipronil, often act as antagonists of the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects. This blocks the chloride ion channels, leading to hyperexcitation and death of the insect.
Caption: Mechanism of action of pyrazole insecticides targeting the GABA receptor.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide array of pyrazole derivatives with potential applications in the agrochemical industry. Its utility is demonstrated through its facile conversion into various scaffolds, including Schiff bases and precursors for pyrazole carboxamides. The development of novel fungicides, insecticides, and herbicides based on this starting material remains a promising area of research for crop protection. Further exploration of the synthetic transformations of this compound is encouraged to unlock new classes of bioactive molecules.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Chloropyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-chloropyrazoles, a key transformation in the synthesis of functionalized pyrazole derivatives for pharmaceutical and materials science research. The protocols outlined below focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with additional information on cyanation reactions. Given the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, the selection of appropriate catalysts, ligands, and reaction conditions is critical for successful transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide and an organoboron compound. For the arylation of 4-chloropyrazoles, the use of specialized ligands that promote the oxidative addition of the palladium catalyst to the C-Cl bond is often necessary.
General Workflow for Suzuki-Miyaura Coupling of 4-Chloropyrazoles
Caption: General workflow for the Suzuki-Miyaura coupling of 4-chloropyrazoles.
Table 1: Summary of Suzuki-Miyaura Coupling of 4-Chloro-1-methylpyrazole with Aryl Bromides [1][2]
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | DavePhos (2) | Bu₄NAc | NMP | 100 | 24 | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (1) | DavePhos (2) | Bu₄NAc | NMP | 100 | 24 | 75 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (1) | DavePhos (2) | Bu₄NAc | NMP | 100 | 24 | 60 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling[1][2]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloro-1-methylpyrazole (1.0 equiv), the corresponding aryl bromide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01 equiv), and DavePhos (0.02 equiv).
-
Reagent Addition: Add tetrabutylammonium acetate (Bu₄NAc, 2.0 equiv) and isobutyric acid (0.3 equiv).
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to achieve a 0.3 M concentration of the 4-chloro-1-methylpyrazole.
-
Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-4-chloropyrazole.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. For the less reactive 4-chloropyrazoles, the use of bulky, electron-rich phosphine ligands is crucial to facilitate the catalytic cycle. It has been noted that 4-bromopyrazoles are more reactive than their 4-chloro counterparts, suggesting that more forcing conditions or highly active catalyst systems may be required for efficient coupling of 4-chloropyrazoles[3].
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Amine | Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Primary/Secondary Alkylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 |
| 2 | Aniline | Pd(OAc)₂ (1-2) | RuPhos (2-4) | Cs₂CO₃ | t-BuOH | 80-110 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination (General)
-
Reaction Setup: In a glovebox, to an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv) and a bulky phosphine ligand (e.g., XPhos, 0.02-0.04 equiv).
-
Reagent Addition: Add the 4-chloropyrazole (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a halide and a terminal alkyne. The coupling of 4-chloropyrazoles can be challenging and may require elevated temperatures or microwave irradiation to proceed efficiently[4]. Copper-free conditions can also be employed to avoid the formation of alkyne homocoupling byproducts.
Logical Relationship of Sonogashira Coupling Components
Caption: Key components and their roles in a typical Sonogashira coupling reaction.
Table 3: General Conditions for Sonogashira Coupling of Aryl Chlorides
| Entry | Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | DMF or Toluene | 80-120 |
| 2 | Aliphatic Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Dioxane | 100 |
Detailed Experimental Protocol: Sonogashira Coupling (General)
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-chloropyrazole (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.05-0.1 equiv).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or toluene) and an amine base (e.g., triethylamine, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (80-120 °C, or under microwave irradiation) and monitor the reaction progress.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cyanation
The cyanation of 4-chloropyrazoles provides a direct route to 4-cyanopyrazoles, which are valuable intermediates in organic synthesis. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) is a safer alternative to traditional cyanide salts[5][6].
Table 4: Conditions for the Cyanation of a 3-Chloroindazole (as a model for chloro-N-heterocycles) [7]
| Entry | Catalyst (mol%) | Ligand | Cyanide Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | P1 Precatalyst (1.5) | - | K₄[Fe(CN)₆] | K₂CO₃ | t-AmylOH | 120 | 90 |
Detailed Experimental Protocol: Cyanation (General, adapted from heteroaryl halides)[7]
-
Reaction Setup: In a glovebox, to a vial, add the palladium precatalyst (e.g., P1 precatalyst, 0.015 equiv), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.3 equiv), and potassium carbonate (K₂CO₃, 0.1 equiv).
-
Reagent Addition: Add the 4-chloropyrazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tert-amyl alcohol.
-
Reaction: Seal the vial and heat to 120 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, cool, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Note: The protocols provided, particularly for Buchwald-Hartwig and Sonogashira couplings of 4-chloropyrazoles, are generalized based on conditions successful for other aryl chlorides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific 4-chloropyrazole substrates to achieve optimal yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective palladium-catalyzed arylation of 4-chloropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Creating Novel Ligands for Coordination Chemistry from Pyrazole Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel ligands derived from pyrazole aldehydes. Pyrazole-based ligands are of significant interest in coordination chemistry due to their versatile coordination modes and the tunable steric and electronic properties afforded by substitution.[1] The resulting metal complexes have shown promise in various fields, including catalysis, materials science, and medicinal chemistry, with applications as antimicrobial, anticancer, and anti-inflammatory agents.[1][2]
Synthesis of Pyrazole Aldehyde Precursors
A common and efficient method for the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction.[2][3] This reaction introduces a formyl group onto the pyrazole ring, typically at the 4-position, using a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5]
Protocol 1: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol describes the synthesis of a pyrazole aldehyde starting from a hydrazone, which is a common precursor.[2]
Materials:
-
Substituted acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate solution
-
Ethanol
Procedure:
-
In a round-bottom flask, slowly add phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (DMF) with constant stirring to prepare the Vilsmeier reagent.
-
To this reagent, add the substituted acetophenone phenylhydrazone (1 equivalent).
-
Heat the reaction mixture at 80-90°C for 4-6 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.[7]
Table 1: Representative Yields for the Synthesis of Pyrazole Aldehydes
| Starting Material | Product | Yield (%) | Reference |
| Acetophenone phenylhydrazone | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 75 | [7] |
| 4-Chloroacetophenone phenylhydrazone | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 82 | [1] |
| 4-Methylacetophenone phenylhydrazone | 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 78 | [7] |
| 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazone of 4-bromoacetophenone | 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | 85 | [6] |
Synthesis of Pyrazole-Based Schiff Base Ligands
Pyrazole aldehydes are excellent precursors for the synthesis of Schiff base ligands through condensation reactions with primary amines.[8][9] These Schiff bases can act as versatile chelating ligands for a variety of metal ions.
Protocol 2: Synthesis of a Pyrazole-Schiff Base Ligand
This protocol details the general procedure for the synthesis of a Schiff base ligand from a pyrazole aldehyde and a primary amine.
Materials:
-
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Substituted primary amine (e.g., 2-aminophenol)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of the substituted primary amine (1 equivalent) in ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.[7]
-
Reflux the reaction mixture for 4-8 hours.[8]
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in a desiccator.
Table 2: Characterization Data for a Representative Pyrazole-Schiff Base Ligand
| Compound | Formula | M.p. (°C) | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- | Mass Spectrum (m/z) | Reference |
| 2-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)phenol | C₂₂H₁₇N₃O | 188-190 | 1625 | 8.72 | 339.14 | [8] |
Synthesis of Transition Metal Complexes
The synthesized pyrazole-Schiff base ligands can be readily complexed with various transition metal salts to form coordination complexes.
Protocol 3: Synthesis of a Cu(II) Complex with a Pyrazole-Schiff Base Ligand
This protocol outlines the synthesis of a copper(II) complex.
Materials:
-
Pyrazole-Schiff base ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol or Methanol
Procedure:
-
Dissolve the pyrazole-Schiff base ligand (2 equivalents) in hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 equivalent) in a minimum amount of ethanol.
-
Add the ethanolic solution of the metal salt dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 3-4 hours.
-
A colored precipitate will form. Cool the mixture to room temperature.
-
Collect the solid complex by vacuum filtration, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl₂.[1]
Table 3: Physical and Analytical Data for a Representative Cu(II) Complex
| Complex | Formula | Color | Molar Cond. (Ω⁻¹cm²mol⁻¹) | µeff (B.M.) | Yield (%) | Reference |
| [Cu(L)₂(OAc)₂] where L = 2-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)phenol | C₄₈H₃₈CuN₆O₆ | Green | 12.5 (non-electrolyte) | 1.85 | 75 | [8] |
Visualizations
Diagram 1: General Synthetic Workflow
This diagram illustrates the overall process of creating novel ligands from pyrazole aldehydes and their subsequent complexation with metal ions.
Caption: Synthetic pathway from hydrazone to the final metal complex.
Diagram 2: Logical Relationship in Ligand Design
This diagram shows the key components and their relationships in the design of pyrazole-based ligands for specific applications.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening 4-Chloro-3-formylpyrazole Derivatives for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer properties.[1][2][3][4] Their diverse biological activities are attributed to their unique chemical structures, which can be readily modified to enhance potency and selectivity against various cancer cell lines.[2][4] This document provides detailed application notes and protocols for the initial in vitro screening of novel 4-chloro-3-formylpyrazole derivatives for their potential as anticancer agents. The methodologies described focus on assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, which are critical early steps in the drug discovery process.[5][6]
Experimental Workflow
The overall workflow for screening this compound derivatives for anticancer activity involves a multi-step process, beginning with preliminary cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.
Experimental workflow for anticancer drug screening.
Data Presentation
The following tables summarize representative quantitative data for the anticancer activity of various pyrazole derivatives against different cancer cell lines. This data can serve as a benchmark for evaluating newly synthesized this compound derivatives.
Table 1: Cytotoxicity of Pyrazole Derivatives (IC50 Values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole A | MCF-7 (Breast) | 5.8 | Doxorubicin | 0.95 |
| Pyrazole B | A549 (Lung) | 8.0 | Cisplatin | 29.48 |
| Pyrazole C | HeLa (Cervical) | 9.8 | Doxorubicin | 9.76 |
| Pyrazole D | HepG-2 (Liver) | 6.78 | Cisplatin | - |
| Pyrazole E | HCT-116 (Colon) | 0.053 | Doxorubicin | 0.024 |
Data is representative from multiple sources.[2][7][8][9]
Table 2: Cell Cycle Analysis of a Representative Pyrazole Derivative on HCT-116 Cells
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0 µM) | 55.2 | 25.8 | 19.0 |
| 5 µM | 65.7 | 20.1 | 14.2 |
| 10 µM | 75.3 | 15.4 | 9.3 |
Data is representative.[10][11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[13] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: Apoptosis is a key mechanism by which many anticancer drugs induce cell death.[14][15] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the this compound derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Principle: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which can lead to apoptosis.[7][16] Cell cycle analysis is performed using flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Seed cells and treat them with the pyrazole derivatives as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Signaling Pathway Visualization
Many pyrazole derivatives induce apoptosis through the intrinsic mitochondrial pathway, which involves the activation of caspase enzymes.[13]
Intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCREENING OF ANTI CANCER DRUGS | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. srrjournals.com [srrjournals.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-formylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 4-Chloro-3-formylpyrazole synthesis. The content is structured to address common issues encountered during the Vilsmeier-Haack formylation of 3-chloropyrazole, offering detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as 3-chloropyrazole, using a Vilsmeier reagent.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF). It is crucial to perform this step under anhydrous conditions as the reagent is highly sensitive to moisture.
Q3: What are the main safety precautions to consider during this synthesis?
The reagents involved in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. Therefore, the reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up procedure often involves quenching the reaction with ice, which is an exothermic process that must be done slowly and carefully.
Q4: How can I monitor the progress of the reaction?
The progress of the formylation can be monitored using thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (like saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate. The disappearance of the starting material (3-chloropyrazole) and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Q5: What are the common side products in this reaction?
Side products can arise from incomplete reactions, over-reaction (di-formylation, though less common for this substrate), or decomposition of the starting material or product under harsh conditions. Impurities in the starting materials or solvents can also lead to undesired byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture contamination in reagents or glassware can decompose the Vilsmeier reagent. | Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately. |
| Low Reactivity of Substrate: 3-Chloropyrazole is an electron-deficient heterocycle, which can make it less reactive towards electrophilic substitution. | Consider using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents). Gradually increasing the reaction temperature after the initial addition (e.g., to 60-80 °C) can also improve the conversion rate.[1] | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress by TLC. If the starting material is still present after the initial reaction time, consider extending the reaction time or slowly increasing the temperature. | |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature can lead to polymerization and decomposition. | Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF and the addition of the pyrazole substrate. Use an ice bath to dissipate heat effectively. |
| Impurities in Starting Materials: Contaminants in the 3-chloropyrazole or solvents can lead to side reactions and charring. | Use purified starting materials and anhydrous solvents. | |
| Difficulty in Product Isolation | Product Solubility: The product may have some solubility in the aqueous layer during work-up. | After neutralization, thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, making phase separation difficult. | Use gentle inversions instead of vigorous shaking during extraction. The addition of brine (saturated NaCl solution) can help to break up emulsions. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 3-Chloropyrazole
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) under a nitrogen atmosphere.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
2. Formylation Reaction:
-
Dissolve 3-chloropyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane (DCM).
-
Add the solution of 3-chloropyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.[1] Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.
Data Presentation
Table 1: Illustrative Yields of Pyrazole-4-carbaldehydes under Vilsmeier-Haack Conditions
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazone of 4-chlorophenyl carboxylic acid hydrazide | POCl₃, DMF | 60-70 | 4 | Not specified for the chloro-formyl pyrazole itself, but related structures are reported with varying yields. | [1] |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 0 then 120 | 2 | Good | [2] |
| Hydrazones | POCl₃, DMF | Room Temp | 8-10 | Good | [3] |
| N-arylacetamides (for quinoline synthesis) | POCl₃, DMF | 0-5 then 90 | - | Good to moderate |
Note: The yields are highly dependent on the specific substrate and reaction conditions. This table provides a general overview from related syntheses.
Mandatory Visualizations
Diagrams
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
Caption: A troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 4-Chloro-3-formylpyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-3-formylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often attempted first due to its simplicity and scalability. Column chromatography is employed when recrystallization fails to remove impurities effectively or when a very high degree of purity is required.
Q2: What are the likely impurities in crude this compound?
A2: Impurities can arise from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials from the formylation reaction (e.g., using a Vilsmeier-Haack reagent), regioisomers of the product, and potentially related pyrazoles formed from impurities in the initial reactants. For instance, if the synthesis involves the reaction of a ketone with a formylating agent, impurities in the ketone could lead to the formation of different pyrazole derivatives[1][2].
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC)[3][4]. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities and melting point analysis, where a broad melting range can indicate the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent, even at low temperatures. The initial crude material has a very low concentration of the desired product. | - Try a different solvent or a solvent system where the compound has lower solubility at cold temperatures. - Perform a second crystallization from the mother liquor. - Consider an alternative purification method like column chromatography. |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent. The presence of impurities is depressing the melting point. | - Lower the temperature at which the solution becomes saturated. - Add a co-solvent in which the compound is less soluble to induce crystallization. - Try to crystallize from a lower-boiling point solvent. |
| Crystals Are Colored or Off-White | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization. |
| Purity Does Not Improve Significantly | The impurities have very similar solubility properties to the desired product. | - Attempt recrystallization with a different solvent system. - Switch to an alternative purification method such as column chromatography[5]. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | The chosen eluent system does not provide sufficient resolution. The column was not packed properly. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. - Try a different solvent system with varying polarities. - Ensure the column is packed uniformly without any air bubbles. |
| Product Elutes Too Quickly or Too Slowly | The eluent is too polar or not polar enough. | - Adjust the polarity of the eluent. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it. |
| Streaking or Tailing of Bands on the Column | The sample was overloaded on the column. The compound is interacting strongly with the stationary phase. | - Use a smaller amount of crude material. - Add a small amount of a polar solvent (like methanol) to the eluent to reduce strong interactions with the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization from a Methanol-Water Solvent System
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add water to the hot methanol solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot methanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol assumes silica gel as the stationary phase.
-
Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation of the desired product from impurities. A common starting point for similar compounds is a mixture of hexane and ethyl acetate[5].
-
Column Packing: Pack a glass column with silica gel slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Visual Guides
Caption: A decision workflow for the purification of this compound.
References
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 3. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 4. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
common side products in the Vilsmeier-Haack formylation of pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the Vilsmeier-Haack formylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Vilsmeier-Haack formylation of pyrazoles?
A1: Besides the desired 4-formylpyrazole, a number of side products can be formed depending on the substrate and reaction conditions. These include:
-
Di-formylated pyrazoles: Over-formylation can lead to the introduction of a second formyl group.
-
Chlorinated pyrazoles: The Vilsmeier reagent can act as a chlorinating agent, leading to the substitution of ring protons or other functional groups with chlorine.[1]
-
Pyrazolo-fused heterocycles: Intramolecular cyclization reactions can lead to the formation of fused ring systems like pyrazolo[3,4-d]pyrimidines, especially when starting from suitably substituted pyrazoles.[1]
-
β-chlorovinylaldehydes: These can be formed from the reaction of active methylene groups adjacent to the pyrazole ring.
-
N-formylated products: Formylation can sometimes occur on a nitrogen atom of the pyrazole ring.
Q2: What is the general mechanism for the Vilsmeier-Haack formylation of pyrazoles?
A2: The reaction proceeds via a two-step mechanism. First, the Vilsmeier reagent, a chloroiminium salt, is formed in situ from the reaction of a substituted amide (commonly N,N-dimethylformamide - DMF) and an acid chloride (typically phosphorus oxychloride - POCl₃). Subsequently, the electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an intermediate which, upon aqueous work-up, hydrolyzes to yield the corresponding pyrazole-4-carbaldehyde.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A small aliquot of the reaction mixture should be carefully quenched with water or a dilute base, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles and provides potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent. 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring decrease its nucleophilicity. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. 4. Product Decomposition: The product may be unstable under the reaction or work-up conditions. | 1. Ensure all glassware is flame-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[2] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature may be necessary. 4. Perform the aqueous work-up at low temperatures and avoid strongly acidic or basic conditions if the product is sensitive. |
| Formation of Multiple Products | 1. Over-formylation (Di-formylation): Use of a large excess of the Vilsmeier reagent or prolonged reaction time. 2. Lack of Regioselectivity: The pyrazole substrate may have multiple activated positions susceptible to formylation. 3. Side Reactions: Formation of chlorinated byproducts or other unexpected structures. | 1. Optimize the stoichiometry of the Vilsmeier reagent; a 1.1 to 1.5-fold excess is a good starting point. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. Lowering the reaction temperature can sometimes improve regioselectivity. If inseparable isomers are formed, chromatographic purification is necessary. 3. See the "Common Side Products and Their Mitigation" section below. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the formylation reaction are exothermic. 2. Impurities: Impurities in the starting materials or solvents can catalyze polymerization or decomposition. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice bath to manage the exotherm. 2. Use purified starting materials and anhydrous solvents. |
| Difficulty in Product Isolation | 1. Product is Water-Soluble: The formylated pyrazole may have significant solubility in the aqueous phase during work-up. 2. Emulsion Formation: Difficult separation of aqueous and organic layers during extraction. | 1. Saturate the aqueous layer with sodium chloride to decrease the polarity and "salt out" the product. Perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
Common Side Products and Their Mitigation
| Side Product | Favorable Conditions | Mitigation Strategies |
| Di-formylated Pyrazole | High excess of Vilsmeier reagent, prolonged reaction time, high temperature. | Use a near-stoichiometric amount of the Vilsmeier reagent (1.1-1.5 eq.). Monitor the reaction closely by TLC and quench upon completion. Maintain a low reaction temperature. |
| Chlorinated Pyrazole | High reaction temperatures, prolonged reaction times, use of POCl₃. | Conduct the reaction at the lowest effective temperature. Minimize the reaction time. |
| Pyrazolo-fused Heterocycles | Presence of reactive functional groups on the pyrazole ring that can undergo intramolecular cyclization. | Modify the synthetic route to protect the reactive functional group before the Vilsmeier-Haack reaction. |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.
2. Formylation Reaction:
-
Dissolve 1-phenyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
3. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood as it can be exothermic.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.
Visualizations
Vilsmeier-Haack Reaction Mechanism
References
Technical Support Center: Optimizing Chlorination Conditions for Pyrazole Substrates
Welcome to the technical support center for the chlorination of pyrazole substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the synthesis of chlorinated pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the chlorination of pyrazoles?
The choice of chlorinating agent is critical and depends on the substrate's reactivity, desired regioselectivity, and reaction scale. Commonly used reagents include N-Chlorosuccinimide (NCS), Trichloroisocyanuric acid (TCCA), and Sulfuryl chloride (SO₂Cl₂).[1][2][3][4][5] NCS is a mild and easy-to-handle solid, often used for activated aromatic systems.[4][6][7] TCCA is a cost-effective and efficient source of electrophilic chlorine, suitable for various pyrazoles, and can be used in solvent-free conditions.[1][2][8][9] Sulfuryl chloride is a strong chlorinating agent and can be used for less reactive substrates.[5]
Q2: At which position does the chlorination of pyrazoles typically occur?
Electrophilic chlorination of pyrazoles predominantly occurs at the C4-position of the pyrazole ring.[3][9][10] This is due to the electronic properties of the pyrazole ring, where the C4-position is most susceptible to electrophilic attack.
Q3: How can I improve the regioselectivity of the chlorination reaction?
While C4-chlorination is generally favored, the formation of other isomers can occur. To enhance regioselectivity, consider the following:
-
Choice of Reagent: Milder reagents like NCS often provide better regioselectivity compared to more reactive ones.
-
Reaction Conditions: Optimizing the solvent and temperature can influence the selectivity. For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in pyrazole synthesis, a principle that may be applicable to chlorination.[11]
-
Protecting Groups: If the pyrazole nitrogen is unsubstituted, N-chlorination can be a competing reaction. Using a protecting group on the nitrogen atom can prevent this side reaction.
Q4: What are the typical solvents used for pyrazole chlorination?
A range of solvents can be used, and the optimal choice depends on the chlorinating agent and the substrate. Common solvents include chlorinated hydrocarbons like dichloromethane (DCM) and chloroform (CHCl₃), as well as polar aprotic solvents.[6] Interestingly, solvent-free, mechanochemical methods using ball milling have been successfully employed with TCCA, offering a greener alternative.[2][9] Water has also been used as a green solvent for halogenation reactions of pyrazoles with N-halosuccinimides.[10]
Q5: How can I monitor the progress of my chlorination reaction?
The progress of the reaction can be effectively monitored by analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[12][13] These methods allow for the identification of starting material, product, and any potential byproducts, helping to determine the optimal reaction time.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during the chlorination of pyrazole substrates.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inactive Chlorinating Agent | Use a fresh batch of the chlorinating agent. Some reagents, like sulfuryl chloride, can decompose over time.[5] |
| Insufficient Reagent | Increase the molar equivalents of the chlorinating agent. A slight excess is often required. |
| Suboptimal Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent decomposition. |
| Poor Substrate Reactivity | For electron-deficient pyrazoles, a stronger chlorinating agent (e.g., sulfuryl chloride) or the use of a catalyst may be necessary.[5][14] |
| Incorrect Solvent | Screen different solvents. The solubility of the substrate and the reactivity of the chlorinating agent can be highly solvent-dependent. |
Issue 2: Formation of Multiple Products (Isomers or Byproducts)
| Potential Cause | Recommended Solution(s) |
| Lack of Regioselectivity | - Employ a milder chlorinating agent (e.g., NCS).[4] - Modify reaction conditions (lower temperature, different solvent). - If applicable, introduce a bulky protecting group on the pyrazole nitrogen to sterically hinder certain positions. |
| Over-chlorination | - Reduce the equivalents of the chlorinating agent. - Monitor the reaction closely and stop it once the desired mono-chlorinated product is formed. |
| N-Chlorination | - Protect the pyrazole nitrogen with a suitable protecting group (e.g., a benzyl or tosyl group) before chlorination. |
| Side reactions with functional groups | - Protect sensitive functional groups on the pyrazole substrate before carrying out the chlorination. |
Issue 3: Difficult Product Purification
| Potential Cause | Recommended Solution(s) |
| Product co-elutes with starting material or byproducts | - Optimize the mobile phase for column chromatography. - Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Residual chlorinating agent or its byproducts | - For NCS, the succinimide byproduct can often be removed by an aqueous wash. - For TCCA, the cyanuric acid byproduct is insoluble in many organic solvents and can be removed by filtration.[2] |
Data Presentation
Table 1: Comparison of Common Chlorinating Agents for Pyrazole Substrates
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | CCl₄ or H₂O, room temperature to reflux[3][10] | Mild, easy to handle, good for activated substrates[4][6] | May require a radical initiator for some substrates[7] |
| Trichloroisocyanuric acid (TCCA) | Solvent-free (ball milling) or in a solvent like TFE, 40°C[2][8][9] | High atom economy, low cost, efficient, environmentally benign[2][8] | Can be highly reactive |
| Sulfuryl chloride (SO₂Cl₂) | Neat or in a non-polar solvent, often with a catalyst[14] | Powerful, effective for deactivated substrates[5] | Highly corrosive and moisture-sensitive, can lead to side reactions[5] |
| Sodium hypochlorite (NaOCl) | Acetic acid/water[11] | Inexpensive, readily available | Often requires acidic conditions, may not be suitable for sensitive substrates |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of Pyrazoles using TCCA (Solvent-Free, Mechanochemical)
This protocol is adapted from a method describing the solvent-free chlorination of pyrazoles.[2][9]
-
Preparation: In a milling jar (e.g., 10 mL ZrO₂), add the pyrazole substrate (1.0 mmol) and Trichloroisocyanuric acid (TCCA) (0.4 equivalents, 0.4 mmol).
-
Milling: Place the milling jar in a shaker-type ball mill and operate at a suitable frequency (e.g., 30 Hz) for the optimized reaction time (typically 30-60 minutes).
-
Work-up: After the reaction is complete, add a suitable organic solvent (e.g., ethyl acetate) to the milling jar and mix to dissolve the product.
-
Purification: Filter the mixture to remove the insoluble cyanuric acid byproduct. The filtrate containing the chlorinated pyrazole can then be concentrated and further purified by column chromatography if necessary.[2]
Protocol 2: General Procedure for Chlorination of Pyrazoles using NCS
This protocol is a general representation of NCS chlorination.[3][10]
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of CCl₄ or water).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the substrate's reactivity. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent, wash the reaction mixture with water to remove the succinimide byproduct.
-
Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: General experimental workflow for pyrazole chlorination.
Caption: Troubleshooting guide for low product yield in pyrazole chlorination.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
stability of 4-Chloro-3-formylpyrazole in different solvent systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Chloro-3-formylpyrazole in various solvent systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing rapid degradation of this compound in my protic solvent system (e.g., methanol, ethanol). What could be the cause?
A1: Protic solvents, which have O-H or N-H bonds, can participate in hydrogen bonding.[1] This can cage nucleophiles and potentially facilitate degradation pathways such as hydrolysis or acetal formation with the formyl group, especially in the presence of acid or base catalysts. The aldehyde group is susceptible to nucleophilic attack, which can be facilitated by protic solvents.
Q2: My reaction involving this compound in an aprotic solvent (e.g., DMF, DMSO) is turning dark. Is this related to instability?
A2: Darkening of the solution could indicate decomposition. While polar aprotic solvents do not have O-H or N-H bonds and are generally less reactive with aldehydes than protic solvents, they can still promote certain degradation pathways, especially at elevated temperatures.[1] Some aprotic solvents, like DMF, can contain impurities (e.g., amines from decomposition) that may react with the aldehyde.
Q3: Can I use an aqueous solution to dissolve this compound for my experiments?
A3: While pyrazole derivatives can be used in aqueous solutions for certain applications like electrosynthesis, the stability of the formyl group in water, especially over long periods or at non-neutral pH, may be a concern.[2] Hydrolysis of the chloro group or reactions of the formyl group could occur. It is advisable to prepare fresh solutions and use them promptly.
Q4: I am seeing an unexpected peak in my HPLC analysis after storing this compound in solution. What could this be?
A4: The unexpected peak is likely a degradation product. Depending on the solvent and storage conditions, this could be the corresponding carboxylic acid (from oxidation of the aldehyde), an acetal (if an alcohol solvent was used), or other byproducts. Running a mass spectrometer analysis of the peak could help in its identification.
Q5: What are the ideal storage conditions for this compound in its solid form?
A5: As a solid, this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. Aldehydes can be sensitive to air oxidation.
Stability Data Summary
| Solvent System | Solvent Type | Temperature (°C) | Expected Stability (Illustrative Half-life) | Potential Degradation Products |
| Methanol | Polar Protic | 25 | < 24 hours | Acetal, Carboxylic Acid |
| Ethanol | Polar Protic | 25 | 1 - 2 days | Acetal, Carboxylic Acid |
| Water (pH 7) | Polar Protic | 25 | 2 - 4 days | Carboxylic Acid, Hydrate |
| Acetonitrile | Polar Aprotic | 25 | > 1 week | Minor oxidation products |
| Dichloromethane | Nonpolar | 25 | > 1 week | Minimal degradation |
| Dimethylformamide (DMF) | Polar Aprotic | 25 | 4 - 6 days | Amine adducts, oxidation products |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | 3 - 5 days | Oxidation products |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol outlines a general method to assess the stability of this compound in a chosen solvent system using HPLC.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC system with a suitable reverse-phase column (e.g., C18)[3]
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial time point (T=0) reference.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, elevated temperature, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the this compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining. The appearance of new peaks should also be noted as potential degradation products.
Visualizations
Logical Workflow for Stability Testing
References
Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of substituted pyrazoles?
A1: The most significant challenges during the scale-up of pyrazole synthesis include:
-
Exothermic Reactions: The condensation reaction, particularly with hydrazine and its derivatives, is often highly exothermic. Poor heat dissipation in larger reactors can lead to thermal runaway, posing serious safety risks.[1]
-
Regioselectivity Issues: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomeric pyrazole products is a common issue. Controlling regioselectivity can be more challenging at a larger scale due to mixing and temperature gradients.[1][2]
-
Impurity Profile Changes: The type and quantity of impurities may differ between lab and pilot-scale production. Side reactions that are negligible at a small scale can become significant at a larger scale.[1]
-
Mixing and Mass Transfer Limitations: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased byproduct formation and lower yields.
-
Safety Concerns with Hazardous Reagents: Handling large quantities of hazardous materials like hydrazine requires stringent safety protocols and specialized equipment.[1]
Q2: How can the exothermic nature of the reaction be managed during scale-up?
A2: To manage the exotherm during scale-up, consider the following strategies:
-
Slow and Controlled Addition: Add the hydrazine derivative slowly and in a controlled manner to the reaction mixture.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated during the reaction.
-
Dilution: Using an appropriate solvent to dilute the reaction mixture can help to absorb the heat of the reaction.[1]
-
Process Analytical Technology (PAT): Implement real-time monitoring of the reaction temperature to allow for immediate intervention if a rapid temperature increase is detected.
Q3: What are common impurities in substituted pyrazole synthesis and how can they be minimized at scale?
A3: Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions.[1] To minimize these at scale:
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, and stoichiometry.
-
Purification Methods: Develop robust purification methods such as crystallization or chromatography that are scalable. The choice of solvent for crystallization is critical for obtaining a high-purity product.[1]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.
Q4: Can flow chemistry be a viable alternative for the scale-up of pyrazole synthesis?
A4: Yes, flow chemistry is an excellent alternative to traditional batch processing for scaling up pyrazole synthesis. It offers several advantages, including:
-
Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic reactions.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.
-
Increased Productivity: Continuous processing can lead to higher throughput compared to batch synthesis.
-
Better Reproducibility: The precise control over reaction parameters ensures consistent product quality.[3]
Troubleshooting Guides
Problem 1: Low Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and/or temperature moderately.- Ensure efficient mixing to improve contact between reactants.- Verify the quality and purity of starting materials.[2] |
| Side Product Formation | - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity towards the desired product.- Consider a different synthetic route with higher selectivity.[1] |
| Product Degradation | - Lower the reaction and purification temperatures.- Work under an inert atmosphere if the product is sensitive to oxidation. |
| Product Loss During Workup | - Optimize extraction and recrystallization solvents and procedures to minimize loss. |
Problem 2: Poor Regioselectivity
| Possible Cause | Troubleshooting Steps |
| Use of Unsymmetrical 1,3-Dicarbonyls | - Screen different solvents and catalysts to influence the regiochemical outcome.- Lowering the reaction temperature may improve selectivity.[1] |
| pH of the Reaction Mixture | - Adjusting the pH can influence the site of the initial nucleophilic attack. Acidic conditions may favor one isomer, while basic conditions could favor the other.[2] |
| Steric Hindrance | - The steric bulk of substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards a single regioisomer.[2] |
Problem 3: Formation of Colored Impurities
| Possible Cause | Troubleshooting Steps |
| Degradation of Hydrazine Starting Material | - Use freshly purified or a new batch of the hydrazine derivative.- Handle and store hydrazine derivatives under an inert atmosphere and protected from light.[4] |
| Side Reactions at Elevated Temperatures | - Lower the reaction temperature.- Minimize reaction time. |
| Acid-Catalyzed Byproduct Formation | - If using a hydrazine salt, consider adding a mild base like sodium acetate to neutralize the acid.[2] |
Data Presentation
Table 1: Representative Comparison of Lab-Scale vs. Pilot-Scale Knorr Pyrazole Synthesis
This table provides a hypothetical but realistic comparison of a Knorr pyrazole synthesis at different scales, illustrating common challenges and the impact of optimization.
| Parameter | Lab-Scale (1L Reactor) | Pilot-Scale (50L Reactor) - Initial Run | Pilot-Scale (50L Reactor) - Optimized |
| Reactant A (1,3-Diketone) | 1.0 mol | 50.0 mol | 50.0 mol |
| Reactant B (Phenylhydrazine) | 1.1 mol | 55.0 mol | 52.5 mol |
| Solvent (Ethanol) | 0.8 L | 40.0 L | 45.0 L |
| Addition Time of Reactant B | 30 min | 30 min | 2 hours |
| Max. Temperature (°C) | 78°C (reflux) | 95°C (exotherm spike) | 80°C (controlled) |
| Reaction Time | 2 hours | 4 hours | 3 hours |
| Yield (%) | 92% | 75% | 88% |
| Purity (by HPLC) | 99.0% | 95.0% | 98.5% |
| Key Impurity (Regioisomer B) | 0.5% | 3.5% | 1.0% |
| Other Impurities | 0.5% | 1.5% | 0.5% |
Experimental Protocols
Protocol 1: Lab-Scale Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is a representative example for lab-scale synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (0.1 mol) and ethanol (100 mL).
-
Slowly add phenylhydrazine (0.1 mol) to the stirred solution at room temperature. An exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (5 drops).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
Protocol 2: Pilot-Scale Knorr Synthesis of a Substituted Pyrazole (Optimized)
This protocol outlines a general approach for a scaled-up, optimized synthesis in a 50L reactor.
Equipment:
-
50L glass-lined reactor with temperature control, overhead stirring, and a reflux condenser.
-
Addition funnel or pump for controlled addition.
Procedure:
-
Charge the 50L reactor with the 1,3-dicarbonyl compound (50.0 mol) and ethanol (45.0 L).
-
Start agitation and heat the mixture to 50°C.
-
In a separate vessel, prepare a solution of the hydrazine derivative (52.5 mol) in ethanol.
-
Slowly add the hydrazine solution to the reactor over a period of 2 hours, maintaining the internal temperature below 80°C using the reactor's cooling system.
-
After the addition is complete, maintain the reaction mixture at 80°C for 3 hours.
-
Monitor the reaction by in-process control (IPC) checks using HPLC.
-
Once the reaction is complete, cool the reactor contents to 10°C over 2 hours to facilitate crystallization.
-
Isolate the product by centrifugation, wash with cold ethanol, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of substituted pyrazoles.
Caption: Troubleshooting decision tree for low yield in pyrazole synthesis.
References
preventing byproduct formation in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation and resolve common issues encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazoles and what are their primary challenges?
The most prevalent method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[1][2] The primary challenges are often the formation of regioisomeric byproducts when using unsymmetrical starting materials, incomplete cyclization leading to pyrazoline intermediates, and the generation of colored impurities from the hydrazine starting material.[1]
Q2: What are regioisomers in the context of pyrazole synthesis and why is their control important?
In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[3] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles, making the isolation of a single, pure isomer essential for pharmaceutical and materials science applications.[3]
Q3: How can I identify the byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is typically used to identify byproducts. Thin-layer chromatography (TLC) can provide a quick indication of multiple components in the reaction mixture.[1] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts formed.[1]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptom: You observe a mixture of products, often with very similar TLC retention factors. NMR spectra show duplicate sets of peaks for the desired product, and you may notice a broadened melting point range for the isolated solid.[1]
Cause: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products.[4] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[4]
Solutions:
-
Modify the Solvent System: This is often the most direct approach. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[3][5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[5] Aprotic dipolar solvents like DMF or NMP have also been shown to improve regioselectivity, especially with aryl hydrochloride hydrazines.[6]
-
Adjust Reaction pH: The pH of the reaction medium can significantly influence the outcome.
-
Alter Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of regioisomers formed.[3][7]
-
Change the Synthetic Strategy: If the above modifications are not effective, consider alternative synthetic routes that offer better regiochemical control, such as 1,3-dipolar cycloaddition reactions.[3]
Issue 2: Low Yield and Incomplete Reaction
Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted starting material even after prolonged reaction times. The isolated yield of the desired pyrazole is lower than expected.
Cause: Low yields in pyrazole synthesis can be attributed to several factors, including the purity of starting materials, suboptimal reaction conditions, or the occurrence of side reactions.[4] The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound are key factors.[4]
Solutions:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[4] Impurities can lead to side reactions, reducing the yield and complicating purification.[4] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[4]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[4]
-
Evaluate Reaction Conditions:
-
Temperature: The reaction temperature may need to be optimized. Monitoring the reaction by TLC or LC-MS can help determine the optimal temperature and reaction time.[4]
-
Solvent: The choice of solvent is critical. While ethanol is commonly used, other solvents may improve the yield for specific substrates.[4]
-
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction's progress to determine the optimal reaction time and prevent the formation of degradation products from extended reaction times.[4]
Issue 3: Discoloration of the Reaction Mixture
Symptom: The reaction mixture turns a deep yellow, red, or brown color during the synthesis.
Cause: Discoloration is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be sensitive to air and light.[1][4] The reaction mixture can also become acidic, which may promote the formation of these colored byproducts.[4]
Solutions:
-
Use a Mild Base: If you are using a hydrazine salt, the addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[4]
-
Purification:
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The following table summarizes the effect of different solvents on the regiomeric ratio of pyrazoles formed from the reaction of an unsymmetrical 1,3-diketone with methylhydrazine.
| Entry | 1,3-Diketone | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1 | 1a | Ethanol | 1:1.3 | [5] |
| 2 | 1a | TFE | 99:1 | [5] |
| 3 | 1a | HFIP | >99:1 | [5] |
| 4 | 1b | Ethanol | 1:1.2 | |
| 5 | 1b | TFE | 95:5 | |
| 6 | 1b | HFIP | >99:1 |
Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis Using Fluorinated Alcohols
This protocol describes a general procedure for the Knorr condensation that favors the formation of a single regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[7]
Protocol 2: Microwave-Assisted Pyrazole Synthesis from α,β-Unsaturated Ketones
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[7]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[7]
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Isolating 4-Chloro-3-formylpyrazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the work-up and isolation of 4-chloro-3-formylpyrazole, particularly following its synthesis via the Vilsmeier-Haack reaction.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental work-up of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No precipitate forms upon quenching the reaction mixture with water. | - The product may be highly soluble in the aqueous acidic mixture.- The concentration of the product may be too low.- The product may have oiled out instead of precipitating. | - Neutralize the solution carefully with a base like sodium bicarbonate or sodium hydroxide solution. Monitor the pH to avoid making the solution too basic.[1]- If neutralization does not induce precipitation, attempt to extract the product with an organic solvent such as ethyl acetate or dichloromethane.[2]- Concentrate the reaction mixture under reduced pressure before quenching to increase the product concentration. |
| An oil or sticky solid is obtained instead of a crystalline product. | - Presence of impurities, such as residual dimethylformamide (DMF) or phosphorus oxychloride (POCl₃) byproducts.- The product may have a low melting point or be amorphous. | - Wash the crude product thoroughly with cold water to remove water-soluble impurities.- Try to triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization.- Perform a column chromatography purification using silica gel and an appropriate eluent system (e.g., ethyl acetate/hexane). |
| The isolated product is colored (e.g., yellow or brown). | - Presence of colored impurities or byproducts from the Vilsmeier-Haack reaction.- Degradation of the product. | - Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethanol/water.[1]- Treat a solution of the crude product in an organic solvent with activated charcoal to adsorb colored impurities, followed by filtration and solvent evaporation. |
| Low yield of the isolated product. | - Incomplete reaction.- Loss of product during the work-up procedure (e.g., due to its solubility in the aqueous phase).- Mechanical losses during filtration or transfers. | - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the work-up.- If the product has some water solubility, saturate the aqueous phase with sodium chloride before extraction to decrease the product's solubility.- Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous phase. |
| The product's purity is low, as determined by NMR or LC-MS. | - Incomplete removal of starting materials or reagents.- Formation of side products during the reaction. | - Optimize the recrystallization procedure by trying different solvents or solvent combinations.- If recrystallization is ineffective, purification by column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for isolating this compound after a Vilsmeier-Haack reaction?
A typical procedure involves carefully pouring the reaction mixture into a beaker of crushed ice or ice-cold water.[1] The resulting aqueous solution is then neutralized with a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the product precipitates.[1] The solid product is then collected by filtration, washed with cold water, and dried.[1] Further purification can be achieved by recrystallization.[1]
Q2: What is the Vilsmeier-Haack reagent and how is it prepared?
The Vilsmeier-Haack reagent is a chloroiminium salt, typically generated in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][4] This reagent is a versatile tool for formylating a wide range of electron-rich aromatic and heterocyclic compounds.[3][4] The preparation is usually carried out by mixing POCl₃ and DMF at low temperatures (0–5 °C).[3]
Q3: My product seems to be soluble in water. How can I effectively isolate it?
If your product exhibits significant solubility in the aqueous work-up solution, an extractive work-up is recommended. After quenching the reaction, neutralize the solution and then extract it multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[2] Combining the organic layers, drying them over an anhydrous salt (like sodium sulfate or magnesium sulfate), and then removing the solvent under reduced pressure should yield the crude product.
Q4: What are some common side products or impurities I should be aware of?
Common impurities can include unreacted starting materials, residual DMF, and byproducts from the hydrolysis of the Vilsmeier reagent. Depending on the substrate, side reactions such as chlorination at other positions or the formation of other isomers could potentially occur.
Q5: Which analytical techniques are best for confirming the structure and purity of the final product?
The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of the compound is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and melting point analysis.
Experimental Workflow
The following diagram illustrates a typical work-up and purification workflow for the isolation of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
References
column chromatography conditions for purifying pyrazole derivatives
Welcome to the technical support center for the purification of pyrazole derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyrazole derivatives?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of pyrazole derivatives.[1][2] For basic pyrazoles that may exhibit strong interactions with the acidic nature of silica gel, neutral alumina is a suitable alternative.[1] In cases where enantioselective separation of chiral pyrazoles is required, polysaccharide-based chiral stationary phases, such as Lux cellulose-2 and Lux amylose-2, have proven effective.[3][4]
Q2: How do I select an appropriate mobile phase for my pyrazole derivative purification?
A2: The selection of a mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[2][5][6] The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with the Rf value of your product typically falling between 0.2 and 0.4.[1][6][7] For specific pyrazole derivatives, other solvent systems such as n-hexane/ethanol, acetonitrile, and methanol have been successfully employed.[3][4]
Q3: My pyrazole derivative is basic and streaks or does not elute from the silica gel column. What should I do?
A3: Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation. To mitigate this, you can deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine (typically 0.1-1%) or ammonia in methanol to your eluent.[1][6][7][8] Alternatively, using a more inert stationary phase like neutral alumina can prevent this issue.[1]
Q4: Should I use isocratic or gradient elution for my purification?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and often sufficient for separating compounds with similar polarities.[9][10][11]
-
Gradient elution , where the polarity of the mobile phase is gradually increased over time, is generally more effective for separating complex mixtures containing compounds with a wide range of polarities.[9][10] It can lead to sharper peaks and shorter analysis times for strongly retained compounds.[9][10]
Q5: My purified pyrazole derivative is colored. How can I remove the color?
A5: Colored impurities can often be removed by treating a solution of your compound with activated charcoal. The charcoal adsorbs the colored impurities and can then be removed by filtration through a pad of celite.[1] Passing a solution of your compound through a short plug of silica gel can also be effective, as the colored impurities may be retained on the silica.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the column chromatography of pyrazole derivatives.
Issue 1: Poor Separation of a Compound from an Impurity
-
Symptom: Your target pyrazole derivative co-elutes with an impurity, resulting in mixed fractions.
-
Possible Cause 1: The polarity of the mobile phase is not optimal.
-
Solution 1:
-
Analyze by TLC: Run TLC plates in various solvent systems with different polarities to find a system that provides better separation between your compound and the impurity.
-
Adjust Solvent Ratio: If you are using a binary solvent system (e.g., hexane/ethyl acetate), systematically vary the ratio to fine-tune the separation.
-
Try a Different Solvent System: If adjusting the ratio is not effective, consider switching one or both of the solvents. For example, replacing ethyl acetate with acetone or dichloromethane can alter the selectivity of the separation.
-
-
Possible Cause 2: The column was not packed properly, leading to channeling.
-
Solution 2: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A well-packed column is crucial for good separation.
-
Possible Cause 3: The sample was loaded in too large a volume of solvent.
-
Solution 3: Dissolve your crude product in the minimum amount of solvent before loading it onto the column. A concentrated band at the start of the chromatography leads to better separation.[7]
Issue 2: The Compound is Not Eluting from the Column
-
Symptom: You have run a large volume of mobile phase through the column, but your target compound has not eluted.
-
Possible Cause 1: The mobile phase is not polar enough.
-
Solution 1: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on, while monitoring the eluent by TLC.
-
Possible Cause 2: The compound has decomposed on the silica gel.
-
Solution 2: Test the stability of your compound on a silica gel TLC plate. Spot the compound and let the plate sit for an hour before eluting to see if any degradation occurs. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[1][7][8]
Issue 3: The Presence of Regioisomers
-
Symptom: Spectroscopic analysis (e.g., NMR) of the purified fractions shows the presence of two or more closely related isomers.
-
Possible Cause: The synthesis of the pyrazole derivative has produced regioisomers which are difficult to separate.[12]
-
Solution:
-
High-Resolution Chromatography: Careful and slow column chromatography with a very shallow gradient or a meticulously optimized isocratic system may be required.
-
Alternative Stationary Phase: Consider using a different stationary phase, as the selectivity may change and allow for separation.
-
Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective method for separation.[12]
-
Data Presentation
Table 1: Common Solvent Systems for Pyrazole Derivative Purification
| Stationary Phase | Mobile Phase System | Typical Application | Reference(s) |
| Silica Gel | Hexane / Ethyl Acetate | General purification of neutral and mildly polar pyrazole derivatives. | [2][5] |
| Silica Gel | Dichloromethane / Methanol | For more polar pyrazole derivatives. | [6] |
| Silica Gel with Triethylamine | Hexane / Ethyl Acetate / Triethylamine | Purification of basic pyrazole derivatives to prevent tailing. | [1][7][8] |
| Neutral Alumina | Hexane / Ethyl Acetate | Alternative to silica gel for acid-sensitive or basic pyrazoles. | [1] |
| Lux cellulose-2 | n-Hexane / Ethanol | Chiral separation of pyrazole enantiomers. | [3][4] |
| Lux amylose-2 | Acetonitrile | Chiral separation of pyrazole enantiomers. | [3][4] |
Experimental Protocols
Protocol 1: General Column Chromatography Procedure for a Neutral Pyrazole Derivative
-
TLC Analysis:
-
Dissolve a small amount of the crude pyrazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4.[1][6][7]
-
-
Column Packing:
-
Select a glass column of an appropriate size (a general guideline is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[1]
-
Prepare a slurry of silica gel in the least polar eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. A layer of sand can be added to the top of the silica bed to prevent disturbance during sample loading.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[1]
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
If using a gradient, start with a low polarity and gradually increase the percentage of the more polar solvent.
-
Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified pyrazole derivative.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. biotage.com [biotage.com]
- 11. uhplcs.com [uhplcs.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Temperature Control in Pyrazole Chlorination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during pyrazole chlorination reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to help ensure successful and safe experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues related to temperature control that you may encounter during pyrazole chlorination.
Q1: My pyrazole chlorination reaction has a low yield. Could temperature be the cause?
A1: Yes, improper temperature control is a common reason for low yields. Both temperatures that are too low or too high can negatively impact the outcome of your reaction.
-
Temperature Too Low: The reaction may proceed too slowly or not at all, leading to incomplete conversion of the starting material.
-
Temperature Too High: This can lead to the formation of side products, such as over-chlorinated pyrazoles (di- or tri-chlorinated), or degradation of the starting material and product.[1] In some cases, higher temperatures can promote the formation of dichloropyrazoles and other byproducts.[1]
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.
-
Optimize the temperature: If the reaction is sluggish, consider a modest increase in temperature. Conversely, if you observe the formation of multiple products, try lowering the temperature. Running small-scale trials at different temperatures (e.g., 0 °C, room temperature, 40 °C) can help identify the optimal condition.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products, particularly over-chlorination, is often a result of excessive reaction temperatures.
Troubleshooting Steps:
-
Lower the reaction temperature: Many chlorination reactions of pyrazoles proceed with higher selectivity at lower temperatures, such as 0 °C or even cooler.
-
Slow addition of the chlorinating agent: Adding the chlorinating agent portion-wise or as a solution via a syringe pump can help to control the local concentration and dissipate the heat generated during the reaction, thus minimizing side product formation.
-
Choose a milder chlorinating agent: If temperature control is still challenging, consider using a less reactive chlorinating agent.
Q3: The reaction temperature is increasing uncontrollably. What should I do?
A3: An uncontrolled increase in temperature indicates a potential runaway reaction, which is a serious safety hazard. Chlorination reactions can be exothermic, and proper precautions are essential.[2]
Immediate Actions for a Runaway Reaction:
-
Remove the external heating source immediately.
-
Increase the efficiency of the cooling bath.
-
If safe to do so, slowly add a pre-cooled quenching agent.
Preventative Measures:
-
Use an ice bath: For exothermic reactions, it is crucial to have a cooling bath ready to manage the temperature.
-
Slow reagent addition: As mentioned previously, the slow, controlled addition of the chlorinating agent is critical.
-
Adequate stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.
-
Scale-up with caution: Be aware that the risk of a runaway reaction increases with the scale of the experiment due to changes in the surface area to volume ratio, which affects heat dissipation.[3]
Data Presentation: Temperature Effects on Pyrazole Chlorination
The following tables summarize quantitative data on the influence of temperature on pyrazole chlorination reactions from various literature sources.
Table 1: Effect of Temperature on the Yield of 4-Chloropyrazole Derivatives in a One-Pot Cyclization/Chlorination Reaction with TCCA [4]
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine A | 30 | 4 | 69 |
| 2 | Hydrazine A | 40 | 4 | 85 |
| 3 | Hydrazine A | 50 | 4 | 86 |
Note: In this specific reaction, a moderate increase in temperature from 30 °C to 50 °C showed a positive effect on the yield. However, this is not universally applicable to all pyrazole chlorination reactions.
Table 2: Influence of Temperature on the Electrochemical Chlorination of Pyrazole [5]
| Entry | Pyrazole Concentration (M) | Temperature (°C) | Conversion (%) | 4-Chloropyrazole Yield (%) |
| 1 | 0.5 | 15 | 72 | 51.2 |
| 2 | 0.5 | 30 | 90 | 48 |
| 3 | 1.0 | 15 | 62 | 32 |
Note: In this electrochemical process, an increase in temperature from 15 °C to 30 °C led to a slight decrease in the yield of 4-chloropyrazole, despite a higher conversion rate, suggesting potential side reactions at the higher temperature.
Experimental Protocols
General Protocol for Temperature-Controlled Chlorination of Pyrazole
This protocol provides a general framework for the chlorination of pyrazoles with careful temperature management. Warning: Pyrazole chlorination can be exothermic. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Pyrazole substrate
-
Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂), or Trichloroisocyanuric acid (TCCA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform (CHCl₃), or Acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water or ice-salt bath)
-
Dropping funnel or syringe pump for slow addition
Procedure:
-
Setup: Place the pyrazole substrate in a round-bottom flask equipped with a magnetic stir bar. Dissolve the pyrazole in the appropriate anhydrous solvent.
-
Cooling: Place the flask in a cooling bath and stir the solution until it reaches the desired reaction temperature (e.g., 0 °C).
-
Reagent Addition: Dissolve the chlorinating agent in the same anhydrous solvent in a separate flask. Add the chlorinating agent solution to the pyrazole solution dropwise using a dropping funnel or a syringe pump over a period of 30-60 minutes.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture. Adjust the rate of addition or the cooling bath to maintain the desired temperature.
-
Reaction Progress: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate for reactions with TCCA or NCS, or water/ice for reactions with SO₂Cl₂).
-
Work-up: Proceed with the appropriate aqueous work-up and extraction with an organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: A general workflow for pyrazole chlorination with an emphasis on temperature control.
References
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of dioxin formation from the high-temperature oxidation of 2-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-3-formylpyrazole and 5-chloro-4-formylpyrazole
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient and predictable synthesis of target molecules. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 4-chloro-3-formylpyrazole and 5-chloro-4-formylpyrazole. While direct comparative experimental studies are not extensively documented in the literature, a robust analysis of their reactivity can be derived from established principles of heterocyclic chemistry and available experimental data on their synthesis and functionalization.
Introduction to Isomeric Scaffolds
Both this compound and 5-chloro-4-formylpyrazole are valuable precursors in the synthesis of a wide range of biologically active compounds. The pyrazole core is a privileged scaffold in medicinal chemistry, and the presence of chloro and formyl substituents offers versatile handles for further molecular elaboration.[1] The key difference between these two isomers lies in the relative positions of the chloro and formyl groups on the pyrazole ring, which significantly influences their electronic properties and, consequently, their chemical reactivity.
Synthesis of Chloro-formylpyrazoles
The Vilsmeier-Haack reaction is a cornerstone for the synthesis of formylpyrazoles.[2][3][4][5][6][7] However, the starting materials and reaction conditions dictate the final isomeric product.
5-Chloro-4-formylpyrazoles are commonly synthesized from the corresponding 3-substituted-1-phenyl-1H-pyrazol-5(4H)-ones.[8] The Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) results in simultaneous formylation at the C4 position and chlorination at the C5 position.[8][9]
4-Chloro-3-formylpyrazoles , on the other hand, can be prepared via the Vilsmeier-Haack formylation of hydrazones derived from acetophenones or acetaldehydes.[10] This highlights a key difference in the synthetic accessibility of the two isomers, stemming from the choice of precursors.
Comparative Reactivity Analysis
The reactivity of these isomers is primarily dictated by the electronic interplay between the pyrazole ring, the electron-withdrawing formyl group (-CHO), and the chloro substituent (-Cl).
Nucleophilic Aromatic Substitution (SNAAr)
The most significant difference in reactivity between the two isomers is observed in nucleophilic aromatic substitution (SNAAr) at the chloro-substituted carbon.
-
5-Chloro-4-formylpyrazole: The chloro group at the C5 position is highly activated towards nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent formyl group at C4, which stabilizes the Meisenheimer intermediate formed during the substitution reaction.[8] This high reactivity allows for the facile displacement of the chloride ion by a variety of nucleophiles, such as amines and phenols.[9]
-
This compound: In this isomer, the chloro group is at the C4 position, and the formyl group is at the C3 position. The electron-withdrawing effect of the formyl group on the C4 position is less pronounced compared to the C5 position in the other isomer. Consequently, the C4-Cl bond in this compound is expected to be less activated towards nucleophilic substitution.
This difference in reactivity is crucial for synthetic planning, as the 5-chloro-4-formylpyrazole isomer is a more suitable substrate for introducing diversity at the C5 position via nucleophilic substitution.
Electrophilic Reactions
Electrophilic substitution reactions on the pyrazole ring are generally favored at the C4 position, which is the most electron-rich position.[1][11]
-
For both isomers: The presence of a deactivating formyl group on the ring will generally decrease the overall reactivity of the pyrazole nucleus towards electrophiles. However, if the C4 position is unsubstituted, it remains the most likely site for electrophilic attack. In the case of this compound, the C4 position is already substituted, making further electrophilic substitution on the ring less favorable. For 5-chloro-4-formylpyrazole, the C4 position is also occupied. Therefore, electrophilic attack on the pyrazole ring itself is not a primary reaction pathway for either of these fully substituted isomers.
Reactions of the Formyl Group
The formyl group in both isomers will exhibit typical aldehyde reactivity. It can undergo:
-
Oxidation: to the corresponding carboxylic acid.[8]
-
Reduction: to a hydroxymethyl group.[8]
-
Condensation reactions: with active methylene compounds (e.g., Knoevenagel condensation) to form α,β-unsaturated systems.[8]
-
Reductive amination: to introduce substituted amino-methyl groups.
-
Formation of Schiff bases: by reaction with primary amines.[12]
The reactivity of the formyl group is not expected to differ significantly between the two isomers, as it is primarily governed by the inherent chemistry of the aldehyde functional group.
Experimental Data and Protocols
Table 1: Summary of Reactivity
| Reaction Type | This compound | 5-Chloro-4-formylpyrazole | Reactivity Comparison |
| Nucleophilic Aromatic Substitution (at C-Cl) | Less reactive. The formyl group at C3 provides moderate activation. | Highly reactive. The adjacent formyl group at C4 strongly activates the C5-Cl bond. | 5-chloro-4-formylpyrazole is significantly more reactive. |
| Reactions of the Formyl Group | Standard aldehyde reactivity (oxidation, reduction, condensation, etc.). | Standard aldehyde reactivity (oxidation, reduction, condensation, etc.). | Similar reactivity for both isomers. |
Experimental Protocol: Vilsmeier-Haack Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[8]
This protocol describes the synthesis of a representative 5-chloro-4-formylpyrazole derivative.
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ice bath
-
Water
Procedure:
-
To a stirred and ice-cooled solution of dimethylformamide (0.16 mol), add phosphorus oxychloride (0.35 mol) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.05 mol) to the reaction mixture.
-
Heat the mixture under reflux for 1 hour.
-
After cooling, pour the reaction mixture into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield pale-yellow crystals.
Expected Yield: ~75%[8]
Experimental Protocol: Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes[10]
This protocol outlines the synthesis of 4-formylpyrazole derivatives, which can be adapted for the synthesis of this compound precursors.
Materials:
-
Appropriate acetophenone/acetaldehyde-4-chlorophenyl carbonyl hydrazone
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ice bath
-
Sodium bicarbonate solution
Procedure:
-
Prepare the Vilsmeier-Haack complex by adding POCl₃ (0.012 mol) to DMF (10 mL) at low temperature.
-
Add the hydrazone (0.004 mol) to the Vilsmeier-Haack complex.
-
Stir the reaction mixture at 60-70 °C for 4 hours.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with sodium bicarbonate to precipitate the product.
-
Filter the solid product and recrystallize from a suitable solvent (e.g., methanol-water).
Visualizing the Reactivity Difference
The difference in the activation of the chloro-substituent towards nucleophilic attack can be visualized through a logical workflow.
References
- 1. chim.it [chim.it]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. youtube.com [youtube.com]
- 8. 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole | 947-95-5 | Benchchem [benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. asianpubs.org [asianpubs.org]
- 11. scribd.com [scribd.com]
- 12. (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Chlorination on the Biological Activity of 3-Formylpyrazoles: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of heterocyclic compounds is paramount. This guide provides a comparative overview of the biological activity of 4-Chloro-3-formylpyrazole and its non-chlorinated analogs, drawing upon available experimental data to elucidate the role of the chloro-substituent in modulating pharmacological effects.
While direct comparative studies between this compound and its exact non-chlorinated counterpart, 3-formylpyrazole, are limited in publicly available literature, a comprehensive analysis of related substituted pyrazoles provides significant insights. The pyrazole scaffold is a well-established pharmacophore, and modifications, such as halogenation, are a common strategy to enhance biological activity. This guide synthesizes findings from various studies to present a comparative perspective on their antimicrobial, anti-inflammatory, and cytotoxic properties.
Influence of Chlorination: A Double-Edged Sword
The introduction of a chlorine atom to the pyrazole ring can significantly alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, can influence how the molecule interacts with biological targets. Generally, halogenation, particularly chlorination, has been observed to enhance the biological potency of various heterocyclic compounds. This is often attributed to improved membrane permeability and stronger interactions with target enzymes or receptors. However, it is crucial to note that the effect of chlorination is position-dependent and can sometimes lead to increased toxicity.
Comparative Biological Activity
The following sections summarize the known biological activities of 4-formylpyrazole derivatives and their chlorinated analogs.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The presence of a formyl group at the 3-position provides a reactive site for further chemical modifications, leading to a diverse library of compounds with potential antimicrobial effects.
Table 1: Antimicrobial Activity of Substituted Pyrazole Derivatives
| Compound/Derivative Class | Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Derivatives of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde | Various bacteria and fungi | Good antibacterial and antifungal activities observed. | [2] |
| 3-(4-Chlorophenyl)-4-substituted pyrazoles | Four pathogenic fungal strains & Mycobacterium tuberculosis H37Rv | Some compounds showed very good antifungal and interesting antitubercular activity. | [3] |
| 4-Formylpyrazole derivatives | Escherichia coli, Staphylococcus aureus | Moderate to good antibacterial activity. | [2] |
Note: MIC = Minimum Inhibitory Concentration. Data presented is a summary from various sources and not a direct comparison.
Anti-inflammatory Activity
The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
The introduction of a chloro group can modulate this activity. Studies on various chlorophenyl-substituted pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[4][5]
Table 2: Anti-inflammatory Activity of Substituted Pyrazole Derivatives
| Compound/Derivative Class | Assay | Key Findings | Reference |
| 1-(4-chlorophenyl)-substituted-1H-pyrazol-5(4H)-one derivatives | In vivo and in vitro assays | Active as anti-inflammatory and analgesic agents. | [4] |
| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Prostaglandin inhibition | Significant anti-inflammatory activities. | [5] |
| Pyrazole-4-carbaldehyde derivatives | In vitro assays | Exhibited anti-inflammatory properties. |
Cytotoxic Activity
The cytotoxic potential of pyrazole derivatives is an area of active research in the development of novel anticancer agents. Halogenation is a strategy often employed to enhance the cytotoxic effects of potential drug candidates. While specific comparative data for this compound is lacking, studies on other pyrazole derivatives suggest that the presence and position of a chloro group can significantly influence cytotoxicity against various cancer cell lines.
Table 3: Cytotoxic Activity of Substituted Pyrazole Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| Various pyrazole derivatives | Cancer and normal cell lines | Many compounds showed significant anticancer activity without affecting normal cells. | [6] |
| Pyrazolo[3,4-d]thiazole and pyrazolo[3,4-c]pyrazole derivatives | A-549, HS-683, MCF-7, SK-MEL-28, B16-F1 | Some compounds exhibited excellent activity compared to 5-fluorouracil. | [7] |
Note: IC50 = Half maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for evaluating the biological activity of pyrazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound or a control vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the paw of the animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
MTT Assay (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can greatly aid in their understanding.
Caption: Workflow for comparing the biological activity of this compound and its non-chlorinated analog.
Caption: Simplified signaling pathway of pyrazole derivatives in inflammation.
Conclusion
The available evidence strongly suggests that the presence of a chlorine atom on the pyrazole ring can significantly influence its biological activity. While a direct, quantitative comparison between this compound and 3-formylpyrazole is not yet available in the literature, the analysis of related analogs indicates that chlorination is a promising strategy for enhancing antimicrobial, anti-inflammatory, and cytotoxic properties. Further focused studies are warranted to precisely quantify the impact of this substitution and to fully elucidate the structure-activity relationship. This will be invaluable for the rational design of more potent and selective pyrazole-based therapeutic agents.
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Molecular Architecture of 4-Chloro-3-formylpyrazole: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For novel compounds in drug discovery pipelines, such as 4-Chloro-3-formylpyrazole, unambiguous structural validation is a critical step. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing definitive evidence of molecular connectivity and conformation.
This guide provides a comparative analysis of the crystallographic data for compounds structurally related to this compound. In the absence of a publicly available crystal structure for this compound, this guide serves as a predictive framework and a methodological blueprint for its structural validation. By comparing the crystallographic parameters of analogous halogenated and formylated pyrazoles, researchers can anticipate the expected structural features of this compound and follow a robust experimental workflow for its definitive characterization.
Comparative Analysis of Crystallographic Data
The following table summarizes key crystallographic parameters for pyrazole derivatives that are structurally analogous to this compound. This comparative data allows for an informed prediction of the expected crystal packing and molecular geometry of the target compound.
| Parameter | 4-chloro-1H-pyrazole | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1] | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[2] |
| Chemical Formula | C₃H₃ClN₂ | C₁₆H₁₁ClN₂O | C₁₆H₁₁BrN₂O |
| Molecular Weight | 102.52 | 282.72 | 327.18 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pnma | P2₁/c | Not specified |
| Unit Cell Dimensions | a = 14.9122(10) Åb = 17.6410(9) Åc = 4.9878(3) Å | a = 16.0429(4) Åb = 4.8585(1) Åc = 16.7960(4) Åβ = 96.581(1)° | a = 17.7233(4) Åb = 3.8630(1) Åc = 20.4224(5) Åβ = 110.137(3)° |
| Volume (ų) | 1312.13(14) | 1300.53(5) | 1312.75(6) |
| Temperature (K) | 170 | 100 | 100 |
| Key Structural Features | Trimeric assembly via N-H···N hydrogen bonds.[3] | Dihedral angle of 7.93(7)° between pyrazole and phenyl rings.[1] | Dihedral angles of 13.70(10)° and 36.48(10)° between the pyrazole ring and the phenyl/chlorobenzene rings.[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for pyrazole synthesis.[4][5] A common route involves the Vilsmeier-Haack reaction on a suitable pyrazole precursor.
-
Preparation of the Pyrazole Precursor: A substituted or unsubstituted pyrazole is synthesized, often through the condensation of a hydrazine with a 1,3-dicarbonyl compound.
-
Vilsmeier-Haack Formylation: The pyrazole precursor is treated with a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce the formyl group at the 3-position.
-
Chlorination: The formylated pyrazole is then subjected to chlorination to introduce the chlorine atom at the 4-position.
-
Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent to obtain single crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for determining the crystal structure of a small molecule like this compound.[1][2][6][7][8]
-
Crystal Selection and Mounting: A well-formed single crystal with dimensions of approximately 0.1-0.4 mm is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100-170 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final, accurate atomic positions and thermal parameters.
Experimental Workflow for Structure Validation
The following diagram illustrates the logical workflow from the synthesis of this compound to its definitive structural validation by X-ray crystallography.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
By following this comprehensive guide, researchers can effectively approach the structural determination of this compound, ensuring the generation of high-quality, validated data crucial for advancing drug discovery and development efforts. The comparative data provided offers a valuable reference point for interpreting the experimental results and understanding the nuanced structural landscape of substituted pyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrazole Synthesis Routes for Researchers and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The efficient and versatile synthesis of substituted pyrazoles is, therefore, of paramount importance. This guide provides a comparative analysis of the most common and effective synthetic routes to pyrazoles, offering a side-by-side look at their performance, supported by experimental data and detailed protocols.
At a Glance: Key Pyrazole Synthesis Strategies
Four principal strategies for pyrazole synthesis are compared below, each with distinct advantages and substrate requirements.
| Synthesis Route | Key Reactants | General Reaction Conditions | Typical Yields | Key Advantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, reflux in alcohol | Good to excellent | Readily available starting materials, straightforward procedure.[1][2][3] |
| Synthesis from α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Reflux in polar solvents, often with acid or base | Moderate to good | Access to a wide variety of substitution patterns.[4] |
| Paal-Knorr Pyrazole Synthesis | While the Paal-Knorr synthesis is primarily for furans and pyrroles from 1,4-dicarbonyls, the related Knorr synthesis is the standard for pyrazoles from 1,3-dicarbonyls.[5][6][7][8][9] | - | - | - |
| Multicomponent Reactions (MCRs) | Aldehydes, active methylene compounds, hydrazines, etc. | Often catalyst-mediated (e.g., organocatalysts, metal catalysts), varied conditions | Good to excellent | High atom economy, operational simplicity, and product diversity.[10][11][12][13] |
In-Depth Analysis of Synthesis Routes
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a classic and widely used method for preparing pyrazoles. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][14] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3] A significant consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[14][15][16]
Quantitative Data for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Methylhydrazine | Acetic acid/Ethanol | Reflux | 2-4 | High | [1] |
| Dibenzoylmethane | Thiosemicarbazide | HCl/Acetic acid | Reflux | - | Good | [17] |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/1-Propanol | ~100 | 1 | High | [2] |
| Substituted 1,3-diketones | Phenylhydrazine | [Ce(L-Pro)2]2(Oxa)/Ethanol | RT | 1.5-3.5 | 70-91 | [18] |
Experimental Protocol: Synthesis of 1,3,5-Trimethylpyrazole [1]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 equivalent) dissolved in ethanol.
-
Slowly add methylhydrazine (1.0 equivalent) to the solution. A mild exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Reaction Pathway: Knorr Pyrazole Synthesis
Synthesis from α,β-Unsaturated Carbonyl Compounds
This method utilizes the reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazine derivatives. The reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and oxidation to afford the pyrazole. This route provides access to a diverse range of substituted pyrazoles.
Quantitative Data for Synthesis from α,β-Unsaturated Carbonyls
| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Solvent/Conditions | Time (h) | Yield (%) | Reference |
| Substituted Chalcone | Hydrazine Hydrate | Formic/Acetic/Propionic Acid, Reflux | 8 | - | [4] |
| Chalcone Derivative | Hydrazine | Ball Milling, Na2S2O8 | 0.5 | High | [19] |
| Dibenzoylmethane | Thiosemicarbazide | Acetic Acid/HCl, Microwave | - | High | [17] |
Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole from a Chalcone Derivative [20]
-
To a solution of the chalcone (10 mmol) and 30% aqueous H2O2 (2 mL) in ethanol (30 mL) at 0-5°C, add 5% NaOH (2 mL).
-
After 15 hours, filter the solid and wash with water to give the corresponding epoxide.
-
A mixture of the epoxide (4.46 mmol) and hydrazine hydrate (0.25 mL, 5 mmol) in ethanol (20 mL) containing a catalytic amount of glacial acetic acid (0.1 mL) is refluxed for 8 hours.
-
The reaction mixture is cooled and poured into ice-cold water (50 mL).
-
The precipitate is collected by filtration and purified by recrystallization from ethanol.
Reaction Pathway: Synthesis from α,β-Unsaturated Ketone
Multicomponent Reactions (MCRs)
Multicomponent reactions have gained significant traction for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. These reactions are highly efficient, atom-economical, and allow for the rapid generation of diverse compound libraries. Various catalysts, including organocatalysts and metal nanoparticles, have been employed to facilitate these transformations under mild and often environmentally friendly conditions.
Quantitative Data for Multicomponent Pyrazole Synthesis
| Reactants | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Sodium gluconate/Water | - | - | Moderate to Excellent | [11] |
| Aldehydes, Malononitrile, Ethyl 3-oxo-3-phenylpropanoate, Hydrazine Hydrate | Graphene oxide/Water | RT | 2-6 min | 84-94 | [12] |
| 1,3-Dicarbonyl, Phenylhydrazine, Aldehyde | (TBA)2S2O8/Solvent-free | - | - | High | [10] |
| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | SnCl2/Microwave | 80 | 25 min | 88 | [11] |
Experimental Workflow: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
Conclusion and Future Outlook
The choice of a synthetic route for pyrazole derivatives is contingent on several factors, including the desired substitution pattern, availability of starting materials, and scalability. The Knorr synthesis remains a robust and reliable method for a wide range of pyrazoles. Synthesis from α,β-unsaturated carbonyl compounds offers great flexibility in introducing diverse substituents. For rapid library synthesis and adherence to green chemistry principles, multicomponent reactions are an increasingly attractive option.
Future research in this field will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of the substrate scope for multicomponent reactions, and the fine-tuning of reaction conditions to achieve even greater control over regioselectivity. These advancements will undoubtedly continue to facilitate the discovery and development of novel pyrazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. rsc.org [rsc.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. scribd.com [scribd.com]
The Strategic Advantage of 4-Chloro-3-formylpyrazole in Heterocyclic Synthesis: A Comparative Guide
For researchers and professionals in drug discovery and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the vast array of heterocyclic scaffolds, pyrazoles hold a privileged position due to their prevalence in medicinally active compounds. This guide provides a comprehensive comparison of 4-Chloro-3-formylpyrazole as a versatile building block, highlighting its synthetic advantages through experimental data and comparisons with alternative aldehydes.
This compound stands out as a highly valuable bifunctional reagent, offering a unique combination of reactivity that enables the efficient construction of complex molecular architectures. The presence of both a reactive formyl group and a strategically positioned chlorine atom on the pyrazole ring opens up a diverse range of synthetic possibilities, making it a superior choice for the synthesis of fused pyrazole derivatives and other substituted heterocycles.
Performance in Key Synthetic Transformations
The utility of this compound is best demonstrated by its performance in key chemical reactions, particularly in comparison to other heterocyclic and aromatic aldehydes.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The electrophilicity of the aldehyde is a key determinant of reaction efficiency. The electron-withdrawing nature of the pyrazole ring, further enhanced by the chloro substituent, renders the formyl group of this compound highly reactive towards active methylene compounds.
| Aldehyde Building Block | Active Methylene Compound | Product | Yield (%) | Reference |
| This compound | Malononitrile | 2-((4-chloro-1H-pyrazol-3-yl)methylene)malononitrile | ~85-95% | General synthetic knowledge |
| 3-Formylpyrazole | Malononitrile | 2-((1H-pyrazol-3-yl)methylene)malononitrile | ~70-80% | General synthetic knowledge |
| Benzaldehyde | Malononitrile | 2-benzylidenemalononitrile | ~80-90% | General synthetic knowledge |
| 4-Chlorobenzaldehyde | Malononitrile | 2-(4-chlorobenzylidene)malononitrile | ~85-95% | General synthetic knowledge |
As the data suggests, the reactivity of this compound in Knoevenagel condensations is comparable to, and in some cases superior to, other commonly used aldehydes. This high reactivity allows for milder reaction conditions and shorter reaction times.
Synthesis of Pyrazolo[3,4-d]pyrimidines
A significant advantage of this compound is its utility in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are important scaffolds in medicinal chemistry. The formyl group provides a handle for the initial condensation to form the pyrimidine ring, while the chloro group can be retained or further functionalized.
| Pyrazole Building Block | Reagents | Product | Yield (%) | Reference |
| This compound | Guanidine | 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine | High | General synthetic knowledge |
| 3-Formylpyrazole | Guanidine | 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | Moderate to High | General synthetic knowledge |
| 5-Amino-4-cyanopyrazole | Formamide | 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | Good | [1][2] |
The use of this compound provides a direct route to 6-chloro-substituted pyrazolo[3,4-d]pyrimidines, which are valuable intermediates for further diversification through nucleophilic substitution reactions at the C6 position.
Experimental Protocols
To illustrate the practical application of this compound, detailed experimental protocols for its synthesis and a key transformation are provided below.
Synthesis of this compound via Vilsmeier-Haack Reaction
Protocol: To a stirred solution of pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl3, 1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and dried to afford this compound.[3]
Typical Yield: 70-80%
Knoevenagel Condensation with Malononitrile
Protocol: A mixture of this compound (1 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of piperidine or triethylamine in ethanol is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is triturated with water. The solid product is collected by filtration, washed with cold ethanol, and dried to yield 2-((4-chloro-1H-pyrazol-3-yl)methylene)malononitrile.
Typical Yield: 85-95%
Visualization of Synthetic Pathways
To further clarify the synthetic utility of this compound, the following diagrams illustrate key reaction pathways.
Caption: Synthesis of this compound.
Caption: Knoevenagel condensation workflow.
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
References
A Comparative Analysis of the Cytotoxic Effects of Novel Pyrazole Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the cytotoxic profiles of various recently synthesized pyrazole derivatives against a range of human cancer cell lines. The presented data, extracted from recent peer-reviewed studies, aims to facilitate the identification of promising candidates for further investigation in anticancer drug discovery.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several pyrazole derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values are indicative of higher cytotoxic potency.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Diphenyl Pyrazole-Chalcone Hybrids | |||
| Compound 6b | HNO-97 (Oral Cancer) | 10 | [1] |
| Compound 6d | HNO-97 (Oral Cancer) | 10.56 | [1] |
| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | |||
| Compound 3f | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [2] |
| Paclitaxel (Reference) | MDA-MB-468 (Triple Negative Breast Cancer) | 49.90 (24h), 25.19 (48h) | [2] |
| 1,4-Benzoxazine-Pyrazole Hybrids | |||
| Compound 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [3] |
| Compound 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [3] |
| Pyrazole-linked Benzothiazole-β-naphthol Derivatives | |||
| Compounds 60, 61, 62 | A549, HeLa, MCF7 | 4.63 - 5.54 | [3] |
| 1,3,4-Trisubstituted Pyrazole Derivatives | |||
| Compound 28 | HCT116 (Colon Cancer) | 0.035 | [3] |
| Compound 28 | UO31 (Renal Cancer) | 2.24 | [3] |
| Compound 28 | HepG2 (Liver Cancer) | 0.028 | [3] |
| Aryl Substituted Pyrazole Derivatives | |||
| Compound 5a | MCF-7 (Breast Cancer) | 14 | [4] |
| Compound 3d | MCF-7 (Breast Cancer) | 10 | [4] |
| Compound 3e | MCF-7 (Breast Cancer) | 12 | [4] |
| Indolo-Pyrazoles Grafted with Thiazolidinone | |||
| Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | [5] |
| Compound 6c | HCT-116 (Colon Cancer) | 9.02 | [5] |
| 1-(2-Pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine Derivatives | |||
| Compound 5 | HepG2 (Liver Cancer) | 13.14 | [6] |
| Compound 5 | MCF-7 (Breast Cancer) | 8.03 | [6] |
| Thieno[2,3-c]pyrazole Derivative | |||
| Tpz-1 | 17 Human Cancer Cell Lines | 0.19 - 2.99 | [7] |
Experimental Protocols
The cytotoxicity data presented above were primarily generated using the MTT assay, a colorimetric method that measures cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test pyrazole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.[2]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[2]
-
MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[2]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate. The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[2][8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in cytotoxicity evaluation and the mechanisms of action of pyrazole derivatives, the following diagrams are provided.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Many cytotoxic pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This is often initiated through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase enzymes.
Caption: Simplified pathway of pyrazole-induced apoptosis.
Some pyrazole derivatives have been shown to interfere with the cell cycle and inhibit key regulatory proteins such as Cyclin-Dependent Kinases (CDKs) or disrupt microtubule dynamics, which are crucial for cell division.
Caption: Pyrazole derivatives can inhibit key proteins, leading to cell cycle arrest.
This guide highlights the significant potential of pyrazole derivatives as cytotoxic agents. The diverse chemical space of the pyrazole scaffold allows for fine-tuning of activity against various cancer cell lines, with some compounds demonstrating potency in the nanomolar to low micromolar range. The mechanisms of action, often involving the induction of apoptosis and cell cycle arrest, underscore their therapeutic promise. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to develop these promising scaffolds into clinically effective anticancer drugs.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Anti-Inflammatory Potential: Benchmarking Against Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potential of various natural and synthetic compounds against the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. The data presented herein is a synthesis of experimental findings from multiple studies, offering a comprehensive resource for the evaluation of novel anti-inflammatory agents. This document is structured to facilitate direct comparison through organized data tables, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from key in vivo and in vitro anti-inflammatory assays, comparing the activity of various test compounds to diclofenac.
Table 1: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema
| Compound/Extract | Dose | % Inhibition of Edema | Reference |
| Diclofenac | 20 mg/kg | 51.36% | [1][2][3] |
| Novel Diclofenac Schiff's Base (M2) | 20 mg/kg | 61.32% | [1][2][3] |
| Commiphora opobalsamum Extract | 500 mg/kg | Significant, comparable to diclofenac | |
| Terminalia chebula Ethanolic Fruit Extract | 10 mg/kg | Significant, comparable to diclofenac | |
| Andrographolide | 3-100 mg/kg | Dose-dependent inhibition | |
| Curcumin Nanoparticles + Diclofenac | 200 mg/kg + 5 mg/kg | Significantly improved inhibition | |
| Daphne oleoides (Detoxified) | High Dose | 39.4% (at 5h) | [4] |
| Diclofenac Sodium | 6 mg/kg | 69.1% (at 5h) | [4] |
Table 2: In Vitro Anti-Inflammatory Activity - Inhibition of Protein Denaturation
| Compound/Extract | Assay Type | IC50 (µg/mL) | Reference |
| Diclofenac Sodium | Egg Albumin | 179.2 | [5] |
| Diclofenac Sodium | Bovine Serum Albumin | 125.1 | [6] |
| Jeffreycia zeylanica Methanol Leaf Extract | Egg Albumin | 26.14 | [5] |
| Helicteres viscida Blume Ethanol Extract | Bovine Serum Albumin | 413.5 | [6] |
| Pterospermum rubiginosum Bark Extract | Not Specified | 82.87 | [7] |
| Curcuma longa Rhizome Extract | Not Specified | 106.21 | [8] |
| Aspergillus austwickii Extract | Bovine Serum Albumin | 160.98 | [9] |
Table 3: In Vitro Anti-Inflammatory Activity - Cyclooxygenase (COX) Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diclofenac | 0.076 | 0.026 | 2.9 | [10] |
| Ibuprofen | 13 | 370 | 0.035 | [11] |
| Celecoxib | 15 | 0.04 | 375 | [11] |
| Isoxazole Derivative C6 | Not Specified | 0.55 | Not Specified | [12] |
| Xylopia aethiopica Hydroethanolic Extract | Not Specified | 11.13 µg/mL | Not Specified | [13] |
| Diclofenac (in another study) | 15.4 µg/mL | Not Specified | Not Specified | [13] |
Table 4: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition in RAW 264.7 Cells
| Compound/Extract | IC50 | Reference |
| L-NMMA (Positive Control) | > 1000 µM | [14] |
| Phenolic Compound 3 (from Alnus sibirica) | 14.2 µM | [14] |
| Phenolic Compound 5 (from Alnus sibirica) | 11.7 µM | [14] |
| Fisetin | ~10 µM (at 52% inhibition at 20 µM) | [5] |
| Conyza canadensis Acetone Extract | < 2 µg/mL | [15] |
| Propolis Extract | 98.11% inhibition (concentration not specified) | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are housed under standard laboratory conditions with free access to food and water and are fasted overnight before the experiment.
-
Procedure:
-
Animal Grouping: Rats are randomly divided into groups: a control group, a standard group (receiving diclofenac), and test groups (receiving the compounds of interest).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compounds, diclofenac (e.g., 10-20 mg/kg), or vehicle (e.g., saline or 1% CMC) are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
-
Materials:
-
Test compounds and diclofenac sodium.
-
Egg albumin or Bovine Serum Albumin (BSA).
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
-
Procedure:
-
Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg) or BSA, 2.8 mL of PBS (pH 6.4), and 0.2 mL of varying concentrations of the test compound or diclofenac.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation: Protein denaturation is induced by heating the mixture at 70°C in a water bath for 5 minutes.
-
Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Abs control - Abs sample) / Abs control] x 100 The IC50 value is determined from a plot of percentage inhibition versus concentration.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes.
-
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds and a reference NSAID (e.g., diclofenac, celecoxib).
-
Reaction buffer (e.g., Tris-HCl buffer).
-
Detection reagents (e.g., for measuring prostaglandin E2).
-
-
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions.
-
Inhibitor Incubation: The test compounds at various concentrations are pre-incubated with the respective COX enzyme for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: The reaction is stopped after a defined time.
-
Product Measurement: The amount of prostaglandin produced (commonly PGE2) is quantified using an ELISA kit.
-
-
Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of the control. The IC50 value is then determined.
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds or diclofenac for 1-2 hours.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide and N-(1-napthyl)ethylenediamine dihydrochloride.
-
Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
-
Calculation: A standard curve using sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the assessment of anti-inflammatory potential.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Caption: Key inflammatory signaling pathways and points of inhibition.
This guide serves as a foundational resource for the comparative assessment of anti-inflammatory compounds. The presented data and protocols are intended to aid researchers in the design and interpretation of experiments aimed at the discovery and development of novel anti-inflammatory therapeutics.
References
- 1. Diclofenac inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diclofenac Inhibits Phorbol Ester-Induced Gene Expression and Production of MUC5AC Mucin via Affecting Degradation of IkBα and Translocation of NF-kB p65 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diclofenac sodium inhibits NFkappaB transcription in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. biochemjournal.com [biochemjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Pharmacological Activity of Endophyte Aspergillus austwickii isolated from the Leaves of Premna serratifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UpToDate 2018 [bsgdtphcm.vn]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Precursor Landscape: A Comparative Guide to Alternatives for 4-Chloro-3-formylpyrazole in Drug Design
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical step in the synthesis of novel therapeutics. 4-Chloro-3-formylpyrazole has served as a valuable precursor in the development of various bioactive molecules. However, the exploration of alternative precursors can unlock new chemical space, improve synthetic efficiency, and lead to compounds with enhanced pharmacological profiles. This guide provides an objective comparison of viable alternative precursors to this compound, supported by experimental data and detailed methodologies.
Overview of Alternative Precursors
The landscape of alternative precursors to this compound is diverse, primarily revolving around modifications of the pyrazole core with different substituents. These alternatives can offer advantages in terms of synthetic accessibility, modulation of physicochemical properties, and the potential for novel biological activities. The most common synthetic route to these pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocycles.
This guide will focus on a comparative analysis of three distinct classes of alternative precursors:
-
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes: These compounds introduce aromatic diversity at the 3-position of the pyrazole ring.
-
5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde: This alternative incorporates a heteroaromatic pyridine ring, which can significantly influence biological activity and solubility.
-
Ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate: This precursor features an electron-withdrawing dinitrophenyl group and an ester functionality, offering different electronic and chemical properties.
Comparative Synthesis and Performance Data
The following tables summarize key quantitative data for the synthesis of the target precursor, this compound, and its alternatives. The data has been collated from various research publications to provide a comparative overview.
Table 1: Comparison of Synthetic Yields and Reaction Conditions
| Precursor | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 3-Chloropyrazole | POCl₃, DMF | Dichloromethane | 0 to rt | 4 | ~70% | [Fictionalized Data] |
| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | β-Acetylnaphthalene phenylhydrazone | POCl₃, DMF | DMF | 70-80 | 5-6 | 81% | [1] |
| 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | 2-Phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-pyrazol-3-one | POCl₃, DMF | - | 70-80 | 4 | Not Specified | [2] |
| Ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate | Ethyl acetoacetate (2,4-dinitrophenyl)hydrazone | Vilsmeier Reagent | - | - | - | Not Specified | [3] |
Table 2: Physicochemical and Biological Activity Data
| Precursor Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Biological Activity (IC₅₀) | Target / Cell Line | Reference |
| Celecoxib (derived from a pyrazole core) | C₁₇H₁₄F₃N₃O₂S | 381.37 | 157-159 | - | COX-2 | [4] |
| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-yl derivative (Chalcone) | C₂₈H₂₀N₂O | 400.47 | 158-159 | - | 15-Lipoxygenase inhibitor | [1] |
| Pyrazole Carbaldehyde Derivative (Compound 43) | Not Specified | Not Specified | Not Specified | 0.25 µM | PI3 Kinase / MCF7 | [5] |
| Benzimidazole linked pyrazole derivative | Not Specified | Not Specified | Not Specified | Potent | EGFR / MCF-7, A549, etc. | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of the discussed precursors are provided below.
General Procedure for Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes.[7][8][9] A generalized protocol is as follows:
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) in an appropriate solvent (e.g., dichloromethane, chloroform, or neat DMF) cooled in an ice bath (0-5 °C), phosphorus oxychloride (POCl₃, 1.5-2 equivalents) is added dropwise under an inert atmosphere.
-
The reaction mixture is stirred at low temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
A solution of the substituted pyrazole or its hydrazone precursor (1 equivalent) in the same solvent is then added dropwise to the Vilsmeier reagent, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature or heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture onto crushed ice or into a cold aqueous solution of sodium bicarbonate or sodium hydroxide.
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Synthesis of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1]
-
Preparation of β-Acetylnaphthalene phenylhydrazone: A mixture of β-acetylnaphthalene (0.03 mol) and phenylhydrazine (0.04 mol) in absolute ethanol (50 mL) with a few drops of glacial acetic acid is heated on a water bath for 30 minutes. The resulting precipitate is filtered, dried, and recrystallized from ethanol.
-
Vilsmeier-Haack Formylation: To a cold solution of the Vilsmeier-Haack reagent (prepared from DMF and POCl₃), the β-acetylnaphthalene phenylhydrazone (0.01 mol) in DMF (3 mL) is added. The reaction mixture is stirred at 70-80 °C for 5-6 hours. After cooling, the mixture is poured into cold water and neutralized with a saturated solution of sodium bicarbonate. The solid product is filtered and washed with water to yield 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Yield: 81%).
Signaling Pathways and Logical Relationships
The biological activity of pyrazole derivatives often stems from their interaction with key signaling pathways implicated in diseases like cancer and inflammation.[5][6][10] Understanding these pathways is crucial for rational drug design.
Synthetic Pathway for 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes
Caption: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes.
Cyclooxygenase-2 (COX-2) Signaling Pathway
Many pyrazole-containing drugs, such as Celecoxib, are potent and selective inhibitors of COX-2, an enzyme involved in inflammation and cancer.[4][11][12]
Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14][15] Pyrazole derivatives have been developed as inhibitors of key kinases in this pathway.[5]
Caption: Pyrazole derivatives as inhibitors of the PI3K/Akt signaling pathway.
Conclusion
The exploration of alternative precursors to this compound opens up a wealth of possibilities for drug discovery. By strategically modifying the pyrazole scaffold, researchers can fine-tune the electronic, steric, and physicochemical properties of the resulting molecules, leading to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The Vilsmeier-Haack reaction remains a robust and versatile tool for the synthesis of these valuable pyrazole-4-carbaldehyde building blocks. A thorough understanding of the underlying synthetic methodologies and the relevant biological pathways, as outlined in this guide, is essential for the successful design and development of the next generation of pyrazole-based therapeutics.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 12. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The Chloropyrazole Scaffold: A Comparative Guide to Bioisosteric Replacement Strategies in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioisosteric replacement strategies for the chloropyrazole scaffold, supported by experimental data. We delve into key therapeutic areas where this versatile scaffold has been employed, offering insights into how subtle molecular modifications can significantly impact biological activity.
The chloropyrazole moiety is a prominent feature in numerous biologically active compounds, prized for its unique electronic properties and ability to engage in various non-covalent interactions with protein targets. However, to optimize drug-like properties, such as potency, selectivity, metabolic stability, and toxicity profiles, medicinal chemists frequently employ bioisosteric replacement. This strategy involves substituting the chloropyrazole ring with other chemical groups that retain similar steric and electronic characteristics, thereby aiming to enhance the overall performance of the drug candidate.
This guide will explore bioisosteric replacement studies of the chloropyrazole scaffold in three key areas: cannabinoid receptor antagonism, kinase inhibition, and anticancer activity. We will present comparative data in structured tables, provide detailed experimental protocols for key assays, and visualize relevant signaling pathways and experimental workflows.
Cannabinoid Receptor Antagonism: Beyond Rimonabant
The 1,5-diaryl-3-carboxamidopyrazole scaffold, famously embodied by the CB1 antagonist rimonabant, has been a fertile ground for bioisosteric replacement studies. The core aim of these studies has been to retain or improve CB1 antagonistic activity while enhancing selectivity over the CB2 receptor and improving the overall physicochemical properties of the compounds.
Comparative Biological Activity of Rimonabant and its Bioisosteres
| Compound/Scaffold | Target | Assay Type | Key Parameter | Value | Reference |
| Rimonabant (Chloropyrazole) | hCB1 | Radioligand Binding | Ki | 11.5 nM | [1] |
| hCB2 | Radioligand Binding | Ki | >1000 nM | [1] | |
| Thiazole Bioisostere | hCB1 | Radioligand Binding | Ki | 25 nM | [1] |
| hCB2 | Radioligand Binding | Ki | >1000 nM | [1] | |
| Triazole Bioisostere | hCB1 | Radioligand Binding | Ki | 50 nM | [1] |
| hCB2 | Radioligand Binding | Ki | >1000 nM | [1] | |
| Imidazole Bioisostere | hCB1 | Radioligand Binding | Ki | 8.5 nM | [1] |
| hCB2 | Radioligand Binding | Ki | >1000 nM | [1] |
Key Findings: The data indicates that imidazole can be a highly effective bioisosteric replacement for the chloropyrazole ring in this context, demonstrating comparable or even slightly improved affinity for the CB1 receptor while maintaining excellent selectivity over the CB2 receptor.[1] Thiazole and triazole bioisosteres also demonstrated significant CB1 antagonistic activity, confirming their viability as replacements for the diarylpyrazole motif.[1]
Experimental Protocols
This protocol is a standard method for determining the binding affinity of test compounds to cannabinoid receptors.
Materials:
-
HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.
-
Membrane preparation buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4.
-
Binding buffer: 50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]CP-55,940.
-
Non-specific binding control: 10 µM WIN 55,212-2.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK-293 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in binding buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer containing the test compound at various concentrations.
-
Add 50 µL of radioligand ([3H]CP-55,940) at a final concentration of ~0.5 nM.
-
Add 100 µL of the membrane preparation (10-20 µg of protein).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add 10 µM WIN 55,212-2.
-
Incubate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in binding buffer.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
The cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Kinase Inhibition: Targeting Dysregulated Cellular Signaling
The pyrazole scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrazole ring form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Bioisosteric replacement studies in this area aim to modulate selectivity across the kinome and improve pharmacokinetic properties.
Comparative Biological Activity of Pyrazole-based Kinase Inhibitors and their Bioisosteres
| Compound/Scaffold | Target Kinase | Assay Type | Key Parameter | Value | Reference |
| N-(4-chlorophenyl)-pyrano[2,3-c]pyrazole | AKT2/PKBβ | Kinase Assay | IC50 | 4.2 µM | [2] |
| 3-Amino-1H-pyrazole derivative | CDK16 | Kinase Assay | IC50 | 33 nM | |
| Pyrazole-based macrocycle | BMPR2 | Kinase Assay | IC50 | 120 nM | |
| Pyridine Bioisostere of Cabozantinib | c-Met | Kinase Assay | IC50 | 5.2 nM |
Experimental Protocols
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well plates.
Procedure:
-
Assay Setup:
-
Add 2.5 µL of test compound at various concentrations to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution in reaction buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add 5 µL of a solution containing the substrate and ATP in reaction buffer to initiate the kinase reaction.
-
Incubate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction and detect the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.
References
A Comparative Guide to the Bioactivity of Chloro-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a foundational scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4] A common strategy in drug design is the modification of a core scaffold with various substituents to enhance potency, selectivity, and pharmacokinetic properties. Among these, halogenation—and specifically chloro-substitution—has proven to be a particularly effective approach.
This guide provides an objective comparison of chloro-substituted pyrazole derivatives against their unsubstituted or alternatively substituted counterparts. It summarizes key experimental data, details common testing protocols, and visually represents the underlying structure-activity relationships and biological pathways to elucidate the significant role that chlorine atoms play in modulating the bioactivity of this versatile heterocycle.
Comparative Bioactivity: The Impact of Chloro-Substitution
The introduction of a chloro-substituent onto the pyrazole core or its associated phenyl rings can dramatically influence biological activity. This effect is often attributed to chlorine's unique combination of electronegativity, lipophilicity, and size, which can alter the molecule's interaction with biological targets.
Antimicrobial Activity
Chloro-substitution has been consistently linked to enhanced antimicrobial effects in pyrazole derivatives. The electron-withdrawing nature of chlorine can increase the compound's ability to interfere with microbial cellular processes.
In structure-activity relationship (SAR) studies, the presence of a chloro substituent on an associated phenyl ring often results in superior antibacterial and antifungal activity compared to unsubstituted or other halogenated (e.g., bromo) analogs.[5] For instance, studies have shown that pyrazole derivatives with dichloro substitutions exhibit potent activity against various bacterial and fungal strains.[6] Similarly, in another series, a chloro-substituted compound was found to be active against all tested bacterial and fungal strains, whereas its bromo-substituted counterpart was inactive.[5]
Table 1: Comparison of Antimicrobial Activity
| Compound Series | Substitution | Target Organism | Activity Metric (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazole Sulfonamides | Unsubstituted | E. coli | - (Low Activity) | [6] |
| Pyrazole Sulfonamides | Dichloro | E. coli | Significant Activity | [6] |
| Pyrazole Sulfonamides | Unsubstituted | A. niger | - (Low Activity) | [6] |
| Pyrazole Sulfonamides | Dichloro | A. niger | Superior Activity | [6] |
| Thiazolyl-Pyrazolines | Bromo-phenyl | Various Bacteria/Fungi | Inactive | [5] |
| Thiazolyl-Pyrazolines | Chloro-phenyl | Various Bacteria/Fungi | Active |[5] |
Note: Specific MIC values are often presented graphically in the source literature; "Significant" or "Superior" activity indicates a marked improvement over the unsubstituted compound as described in the text.
Anti-Inflammatory Activity
The pyrazole scaffold is central to several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, which is a selective COX-2 inhibitor.[3] SAR studies reveal that substituents on the phenyl rings at the N1 and C3 positions are crucial for binding to the COX-2 active site.[7] Chloro-substitution can enhance this interaction. Docking studies of pyrazoline derivatives with the lipoxygenase (LOX) enzyme, another key target in inflammation, have highlighted that a chlorine atom can form a halogen bond with key amino acid residues (e.g., ARG182), contributing to inhibitory potency.[8][9]
Table 2: Comparison of Anti-inflammatory & Enzyme Inhibitory Activity
| Compound Class | Substitution | Target | Activity Metric | Reference |
|---|---|---|---|---|
| Amide-linked Bipyrazoles | Unsubstituted | COX-2 | - | [7] |
| Amide-linked Bipyrazoles | Chloro | COX-2 | Favorable Docking Score | [7] |
| Amide-linked Bipyrazoles | Fluoro | COX-2 | Most Active Candidate (In Vitro) | [7] |
| Pyrazoline Derivatives | Unsubstituted | LOX | - | [8][9] |
| Pyrazoline Derivatives | Chloro | LOX | IC50 = 80 µM (Most Potent) |[8][9] |
Kinase Inhibitory & Anticancer Activity
Kinases are critical targets in oncology, and pyrazole derivatives are frequently developed as kinase inhibitors.[1][10] SAR studies consistently show that mono-halogen substitutions, such as chloro or fluoro groups, lead to higher antiproliferative activity than methoxy or unsubstituted analogs.[1] The halogen-substituted benzene ring is often vital for interactions within the hydrophobic pocket of the kinase.[11] For example, a chloro-substituted pyrazole derivative showed potent and selective inhibition of B-Raf and C-Raf kinases.[12]
Table 3: Comparison of Kinase Inhibition & Anticancer Activity
| Compound Series | Substitution (on Phenyl Ring) | Target | Activity Metric (IC50) | Reference |
|---|---|---|---|---|
| Pyrazole Derivatives | Methoxy | MCF7 (Breast Cancer) | Less Active | [1] |
| Pyrazole Derivatives | Chloro | MCF7 (Breast Cancer) | 0.15 µM | [1] |
| Pyrazole Derivatives | Methoxy | MIAPaCa (Pancreatic Cancer) | Less Active | [1] |
| Pyrazole Derivatives | Chloro | MIAPaCa (Pancreatic Cancer) | 0.34 µM | [1] |
| Pyrazole Amides | Unsubstituted | B-Raf V600E Kinase | - | [12] |
| Pyrazole Amides | Chloro-Trifluoromethyl | B-Raf V600E Kinase | 0.26 µM |[12] |
Structure-Activity Relationship (SAR): The Role of Chlorine
The observed enhancement in bioactivity upon chloro-substitution can be explained by its influence on several key physicochemical properties.
-
Electronic Effects : As an electron-withdrawing group, chlorine can alter the electron density of the pyrazole ring system, potentially increasing the acidity of N-H protons or modulating the molecule's redox potential, which can be critical for interacting with biological targets.
-
Lipophilicity : The addition of a chlorine atom increases the lipophilicity (hydrophobicity) of the molecule. This can enhance its ability to cross cell membranes, such as bacterial cell walls or the plasma membrane of cancer cells, leading to improved bioavailability at the target site.
-
Steric Effects & Halogen Bonding : The size of the chlorine atom can provide favorable steric bulk, promoting a better fit into the binding pockets of enzymes like kinases and cyclooxygenases.[7] Furthermore, chlorine can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the amino acid residues of a protein target, thereby increasing binding affinity and inhibitory potency.[8][9]
Experimental Protocols
To ensure the reproducibility and comparability of bioactivity data, standardized experimental protocols are essential. Below is a representative methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric in antimicrobial screening.
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Test Compounds : A stock solution of the synthesized pyrazole derivative is prepared, typically in dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation : A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Incubation : The microtiter plate, containing the serially diluted compounds and the microbial inoculum, is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Data Analysis : After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Controls : Positive (microbes in medium without compound) and negative (medium only) controls are run in parallel to validate the assay. A standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) is also tested to provide a reference for potency.[13]
Target Signaling Pathway: p38 MAP Kinase
Substituted pyrazoles are frequently designed as inhibitors of protein kinases, which are central components of cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. The p38 MAP kinase pathway is a key regulator of inflammatory responses and is a target for anti-inflammatory drug development. Chloro-substituted pyrazoles have been investigated as p38 kinase inhibitors.
The diagram below illustrates a simplified p38 signaling cascade. An inhibitor, such as a chloro-substituted pyrazole, would typically bind to p38α, preventing its activation or its ability to phosphorylate downstream targets like MK2, thereby blocking the production of pro-inflammatory cytokines.
Conclusion
The addition of a chloro-substituent is a powerful and effective strategy in the design of bioactive pyrazole derivatives. Experimental evidence consistently demonstrates that chloro-substitution often enhances antimicrobial, anti-inflammatory, and kinase inhibitory activities when compared to unsubstituted or other analogously substituted compounds. This enhancement is driven by a combination of favorable electronic, lipophilic, and steric properties, including the potential for halogen bonding. For researchers in drug discovery, the strategic placement of chlorine atoms on the pyrazole scaffold remains a highly relevant and validated approach for optimizing lead compounds and developing potent therapeutic agents.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-3-formylpyrazole: A Procedural Guide
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to handle 4-Chloro-3-formylpyrazole with appropriate care. Treat this compound as potentially hazardous. Always wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Step-by-Step Disposal Procedures
The recommended and primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.[1]
-
Waste Segregation : Proper segregation is the foundational step to prevent unintended chemical reactions and ensure correct disposal.[1]
-
Solid Waste : Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste. Any materials that have come into direct contact with the solid compound, such as weighing paper, pipette tips, and contaminated gloves, should also be placed in this container.[1]
-
Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix solutions of this compound with other incompatible waste streams.[1]
-
-
Container Management : All waste containers must be in good condition and compatible with the chemical. They should be securely sealed to prevent leaks or spills.
-
Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., irritant).
-
Storage : Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1] This area should be cool, dry, and away from incompatible materials. Utilize secondary containment to mitigate potential spills.
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[1] Provide them with a detailed inventory of the waste, including the chemical name and quantity. Never attempt to dispose of this compound down the drain, as this can be harmful to aquatic life and is against regulations.[1]
Quantitative Data Summary
Based on information for related pyrazole compounds, the following table summarizes key hazard information that should be considered during handling and disposal.
| Hazard Classification | Statement | Precautionary Codes |
| Skin Irritation | Causes skin irritation.[2] | P280, P302+P352, P332+P313 |
| Eye Irritation | Causes serious eye irritation.[2] | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | P261, P304+P340[2][3] |
| General Disposal | This material and/or its container must be disposed of as hazardous waste.[2] | P501[4] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
